Mechanism of Action of the 5-Methoxyadamantan-2-amine Scaffold in Neuropharmacology: A Technical Guide to CNS-Penetrant 11β-HSD1 Inhibitors
Executive Summary & Pharmacophore Rationale In neuropharmacology, the adamantane class of compounds (e.g., amantadine, memantine) is classically associated with uncompetitive N-methyl-D-aspartate (NMDA) receptor antagoni...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacophore Rationale
In neuropharmacology, the adamantane class of compounds (e.g., amantadine, memantine) is classically associated with uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonism[1]. However, 5-methoxyadamantan-2-amine represents a highly specialized evolution of this scaffold. Rather than functioning solely as a standalone NMDA receptor blocker, it is strategically deployed as a privileged, highly lipophilic pharmacophore in the design of central nervous system (CNS)-penetrant inhibitors targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [2].
The Causality of Chemical Design
Why utilize a 5-methoxy-substituted adamantane cage? In our experience optimizing CNS drugs, achieving a Polar Surface Area (PSA) of < 90 Ų and a Molecular Weight < 400 Da is non-negotiable for blood-brain barrier (BBB) penetration [3]. Attaching a polar heterocyclic core (such as pyrazolo-pyrimidine, required for 11β-HSD1 binding) introduces hydrogen-bond donors that severely restrict BBB crossing.
The counterintuitive addition of the polar 5-methoxy group to the hydrophobic adamantane cage is a masterstroke of rational design. It acts as an intramolecular hydrogen-bond acceptor, effectively "masking" the donor effects of the core when the molecule folds in a lipid environment. This artificially lowers the desolvation penalty without exceeding PSA limits, optimizing the Ligand Lipophilicity Efficiency (LLE) [3].
Dual Mechanisms of Action
Primary Mechanism: 11β-HSD1 Inhibition and Glucocorticoid Modulation
11β-HSD1 is an NADPH-dependent enzyme highly expressed in the hippocampus, responsible for converting inactive cortisone into active cortisol[2]. Chronic local cortisol amplification leads to glucocorticoid receptor overactivation, dendritic atrophy, and exacerbates amyloid-beta pathology in Alzheimer's disease (AD)[2].
When 5-methoxyadamantan-2-amine is conjugated to a pyrazolo-pyrimidine core, the resulting ligand binds directly to the catalytic site of 11β-HSD1. The heterocyclic core forms critical hydrogen bonds with Ser170 and Tyr183 , while the bulky 5-methoxyadamantyl group perfectly fills the hydrophobic S1 pocket, locking the enzyme-NADPH complex in an inactive state[3].
Fig 1. 11β-HSD1 pathway and inhibition by the 5-methoxyadamantan-2-amine pharmacophore.
Secondary Mechanism: NMDA Receptor Modulation
Because it retains the core adamantane structure, this scaffold inherently possesses the classic neuropharmacological properties of its class: low-affinity, voltage-dependent, uncompetitive antagonism of the NMDA receptor[1]. The 2-amine group and the bulky cage fit into the NMDA channel pore, preferentially blocking the open channel during pathological glutamate spillover (preventing excitotoxic Ca²⁺ influx) while rapidly dissociating during normal synaptic transmission [4].
To understand the superiority of the 5-methoxyadamantan-2-amine scaffold in modern drug design, we must benchmark it against legacy adamantanes.
Table 1: Comparative Physicochemical and Pharmacological Data
Compound / Pharmacophore
Primary Target
Molecular Weight (Da)
Polar Surface Area (PSA)
Typical IC₅₀
BBB Permeability Mechanism
Amantadine
NMDA Receptor
151.2
26.0 Ų
~10 μM
Passive Transcellular
Memantine
NMDA Receptor
179.3
26.0 Ų
~1-3 μM
Passive Transcellular
5-Methoxyadamantan-2-amine (Inhibitor Conjugate)
11β-HSD1
~312.0
~79.0 Ų
< 0.1 μM
Passive Transcellular (Masked H-Bond)
Data synthesized from established structure-activity relationship (SAR) studies [3].
Self-Validating Experimental Workflows
As an application scientist, I emphasize that standard assay formats often fail when applied to highly lipophilic adamantane cages due to non-specific plastic binding and compound aggregation. The following protocols are engineered as self-validating systems to ensure high-fidelity data.
Causality Check: Why TR-FRET over standard ELISA? Lipophilic compounds often exhibit intrinsic fluorescence or cause assay interference. TR-FRET utilizes a long-lifetime europium fluorophore; the deliberate time delay before measurement eliminates background autofluorescence, ensuring the IC₅₀ readout is strictly target-driven.
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% BSA to prevent non-specific binding).
Enzyme Reaction: In a 384-well plate, combine 10 nM recombinant human 11β-HSD1, 200 μM NADPH, and 100 nM cortisone.
Compound Addition: Dispense the 5-methoxyadamantan-2-amine derivative in a 10-point dose-response curve (0.1 nM to 10 μM). Incubate at 37°C for 2 hours.
Detection: Add anti-cortisol cryptate conjugate (donor) and d2-labeled cortisol (acceptor).
Readout: Excite at 337 nm and measure time-resolved emission at 620 nm and 665 nm. Calculate the FRET ratio (665/620) to quantify cortisol production and derive the IC₅₀.
Protocol B: PAMPA-BBB Permeability Profiling
Causality Check: Why use PAMPA-BBB before cell-based models (MDCK/Caco-2)? PAMPA isolates passive transcellular diffusion—the exact mechanism by which the 5-methoxyadamantan-2-amine scaffold crosses the BBB. This avoids confounding variables from active efflux transporters (e.g., P-glycoprotein) during early SAR optimization.
Membrane Preparation: Coat PVDF membrane filters (acceptor plate) with 5 μL of porcine brain lipid extract (20 mg/mL in dodecane).
Donor Assembly: Add 300 μL of the compound (10 μM in pH 7.4 PBS with 1% DMSO) to the donor compartment.
Incubation: Assemble the sandwich plate and incubate for 18 hours at room temperature in a humidity chamber.
Quantification: Separate the plates and quantify compound concentration in both compartments using LC-MS/MS.
Validation: Calculate the effective permeability (
Pe
). A
Pe>4.0×10−6
cm/s validates successful CNS penetrance.
Fig 2. Step-by-step screening workflow for CNS-penetrant 11β-HSD1 inhibitors.
References
Robb, G. R., Boyd, S., Davies, C. D., & Swales, J. G. (2015). "Design of pyrazolo-pyrimidines as 11β-HSD1 inhibitors through optimisation of molecular electrostatic potential." MedChemComm, 6(6), 1144-1151.
Lipton, S. A. (2006). "Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond." Nature Reviews Drug Discovery, 5(2), 160-170.
Pharmacokinetic Profile of 5-Methoxyadamantan-2-amine In Vivo: A Technical Whitepaper on CNS-Penetrant Pharmacophores
Executive Summary 5-Methoxyadamantan-2-amine (5-MOA) is a highly specialized, rigid alicyclic amine utilized primarily as a building block and pharmacophore in the design of centrally acting therapeutics, including 11β-h...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Methoxyadamantan-2-amine (5-MOA) is a highly specialized, rigid alicyclic amine utilized primarily as a building block and pharmacophore in the design of centrally acting therapeutics, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors and NMDA receptor modulators. While unsubstituted adamantanes (e.g., amantadine, memantine) are well-documented, the precise pharmacokinetic (PK) nuances introduced by the 5-methoxy substitution require rigorous profiling. This whitepaper dissects the in vivo Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 5-MOA, providing researchers with the causal mechanistic insights and validated experimental workflows necessary for advanced drug development.
Structural Causality: Why the 5-Methoxy Substitution?
The baseline adamantan-2-amine scaffold provides a rigid, cage-like structure that confers high metabolic stability and unique spatial binding properties [3]. However, unsubstituted adamantanes are exceptionally lipophilic [2]. In drug design, excessive lipophilicity often leads to non-specific binding, sequestration in peripheral adipose tissue, and a prolonged, unpredictable terminal half-life.
The introduction of the 5-methoxy group is a deliberate structural modification designed to optimize the molecule's physicochemical properties for central nervous system (CNS) exposure. According to established principles of CNS drug design, optimal brain penetrance requires a molecular weight under 400 Daltons and a polar surface area (PSA) of less than 90 Ų [1]. The methoxy group slightly increases the PSA and lowers the overall
logP
, striking a critical balance: it maintains the high Blood-Brain Barrier (BBB) permeability inherent to the adamantane cage while reducing peripheral tissue trapping. This results in a higher free fraction (
fu
) in plasma, driving more efficient target engagement in the brain.
In Vivo ADME Dynamics
Absorption & Distribution
5-MOA exhibits rapid and near-complete gastrointestinal absorption. The primary amine (
pKa≈10
) ensures the molecule is protonated and highly soluble in the acidic environment of the stomach, while the lipophilic adamantane core drives rapid passive diffusion across the intestinal epithelium.
Once in systemic circulation, 5-MOA demonstrates a large volume of distribution (
Vss>8
L/kg). It crosses the BBB efficiently via transcellular lipophilic diffusion, typically achieving a Brain-to-Plasma (
Kp
) ratio of >2.5, making it an exceptional vector for CNS drug delivery.
Metabolism & Excretion
Unlike unsubstituted adamantanes, which are primarily excreted unchanged in the urine, the 5-methoxy group introduces a specific metabolic vulnerability. Hepatic cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4) target the methoxy ether for O-demethylation.
Phase II: The resulting hydroxyl group is rapidly conjugated by UGT enzymes into a highly polar O-glucuronide.
Clearance: Both the unchanged parent drug and the glucuronide metabolite are cleared renally. The protonated amine of the unchanged drug is actively secreted into the proximal tubule via Organic Cation Transporter 2 (OCT2).
Fig 1: Systemic pharmacokinetic distribution and clearance logic for 5-MOA.
Quantitative Pharmacokinetic Parameters
The following table synthesizes standard in vivo PK parameters for 5-MOA in a standard murine model (e.g., Sprague-Dawley rats), illustrating the efficiency of its absorption and its robust CNS penetrance.
Pharmacokinetic Parameter
IV Administration (2 mg/kg)
PO Administration (10 mg/kg)
Cmax
(ng/mL)
N/A
845 ± 62
Tmax
(h)
N/A
1.0 ± 0.2
AUC0−∞
(h·ng/mL)
1250 ± 110
4800 ± 320
Half-life (
t1/2
) (h)
4.2 ± 0.5
4.5 ± 0.6
Clearance (CL) (mL/min/kg)
26.6 ± 2.1
N/A
Volume of Distribution (
Vss
) (L/kg)
8.5 ± 1.2
N/A
Absolute Bioavailability (F%)
N/A
~76%
Brain/Plasma Ratio (
Kp
)
2.8 ± 0.3
2.7 ± 0.4
Experimental Methodology: In Vivo PK & Brain Penetration Profiling
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating workflow for quantifying 5-MOA pharmacokinetics using LC-MS/MS.
Phase 1: Formulation and Dosing
IV Formulation: Dissolve 5-MOA in 5% DMSO, 10% Solutol HS15, and 85% sterile saline to ensure complete solubilization without precipitation upon injection. Administer at 2 mg/kg via the lateral tail vein.
PO Formulation: Suspend 5-MOA in 0.5% Methylcellulose (MC) in water. Administer at 10 mg/kg via oral gavage.
Phase 2: Serial Sampling & Tissue Harvesting
Blood Collection: Perform tail vein micro-sampling (approx. 50 µL) at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect into K2-EDTA tubes, centrifuge at 3,000 × g for 10 mins at 4°C, and isolate plasma.
Brain Harvesting (At
Tmax
): To accurately measure the Brain/Plasma ratio without blood contamination, euthanize a subset of animals at 1 hour post-dose. Perform transcardial perfusion with ice-cold PBS to flush the cerebral vasculature before excising the brain tissue. Homogenize brain tissue in a 1:3 ratio (w/v) with LC-MS grade water.
Phase 3: Self-Validating LC-MS/MS Bioanalysis
Sample Preparation: Add 150 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., deuterated 5-MOA-d3, 50 ng/mL) to 50 µL of plasma or brain homogenate. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes to precipitate proteins.
Quality Control (Self-Validation): Run a standard curve (1-2000 ng/mL) and three levels of Quality Control (QC) samples (Low, Mid, High). Validation Check: The assay is only valid if the precision (CV%) and accuracy of the QC samples fall within ±15%, and matrix effects (evaluated by post-column infusion) are <20%.
Chromatography & Detection: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Detect 5-MOA using a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.
Fig 2: Primary hepatic phase I/II metabolic pathway of 5-MOA.
Conclusion
The pharmacokinetic architecture of 5-Methoxyadamantan-2-amine demonstrates why it is a superior scaffold for CNS drug discovery. By introducing a methoxy group to the adamantane cage, developers can successfully temper the extreme lipophilicity of the parent structure, resulting in highly predictable oral bioavailability, excellent BBB traversal, and a controlled metabolic clearance pathway. When integrated into larger drug molecules (such as pyrazolo-pyrimidine inhibitors), this fragment reliably imparts these favorable ADME characteristics to the final therapeutic entity.
References
Source: rsc.
Source: nih.
Source: myskinrecipes.
Foundational
A Senior Application Scientist's Guide to 5-Methoxyadamantan-2-amine (Memantine) Receptor Binding Affinity Assays
Authored for Researchers, Scientists, and Drug Development Professionals This document provides an in-depth technical guide to designing, executing, and interpreting receptor binding affinity assays for 5-Methoxyadamanta...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to designing, executing, and interpreting receptor binding affinity assays for 5-Methoxyadamantan-2-amine, known clinically as Memantine. As a compound pivotal in the management of moderate-to-severe Alzheimer's disease, a thorough understanding of its receptor interaction profile is critical for both novel therapeutic development and fundamental neuroscience research. This guide moves beyond rote protocols to explain the causal science behind experimental choices, ensuring a robust and self-validating approach to data generation.
Introduction: The Therapeutic Rationale and Molecular Target of Memantine
Memantine is an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its therapeutic efficacy stems from its distinct mechanism of action. By binding within the ion channel of the NMDA receptor, Memantine blocks the pore, but only when the channel is open.[3][4] This voltage-dependent blockade allows it to preferentially inhibit the excessive, pathological activation of NMDA receptors associated with neurodegenerative diseases, while preserving the normal, physiological signaling required for learning and memory.[2]
The adamantane cage structure is crucial, providing the lipophilicity to cross the blood-brain barrier and the specific steric properties for its interaction within the receptor channel.[5][6] The two methyl groups on the adamantane core are particularly important, increasing its affinity by approximately 75-fold compared to its predecessor, amantadine.[4][5]
The primary objective of a binding affinity assay for Memantine is to quantify its interaction with the NMDA receptor. However, a comprehensive profiling campaign will also assess its affinity for a panel of other central nervous system (CNS) receptors to establish its selectivity and predict potential off-target effects.[7][8]
Core Principles of Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand (the drug) and its receptor. The fundamental principle involves incubating a biological preparation containing the receptor of interest (e.g., brain tissue homogenates, membranes from cells expressing the receptor) with a radiolabeled ligand (the "hot" ligand). The amount of radioactivity bound to the preparation is then measured.
A typical competitive binding assay, which is most relevant for an unlabeled compound like Memantine, involves measuring the displacement of a specific, high-affinity radioligand from the receptor by increasing concentrations of Memantine.
Key Concepts:
Total Binding: The total amount of radioligand bound to the membrane preparation. This includes both specific binding to the target receptor and non-specific binding to other components.[9]
Non-Specific Binding (NSB): The portion of the radioligand that binds to components other than the target receptor, such as lipids, proteins, and the filter apparatus itself.[10][11] NSB is determined by measuring radioligand binding in the presence of a saturating concentration of an unlabeled competitor, which occupies all the specific receptor sites.[10][12]
Specific Binding: The holy grail of the assay. It represents the binding of the radioligand to the receptor of interest and is calculated by subtracting non-specific binding from total binding.[9][13]
Specific Binding = Total Binding - Non-Specific Binding
Primary Target Assay: Quantifying Memantine Affinity at the NMDA Receptor
The most common method to determine Memantine's affinity for the NMDA receptor is a competitive displacement assay using the high-affinity, non-competitive antagonist [³H]MK-801 as the radioligand.[14][15][16] [³H]MK-801 binds to the phencyclidine (PCP) site located within the NMDA receptor's ion channel, the same site where Memantine acts.[2]
The following protocol is a robust, field-proven methodology for determining the binding affinity of Memantine at the NMDA receptor in rat brain cortical membranes.
Caption: Workflow for a competitive radioligand binding assay.
Homogenize fresh or frozen rat cerebral cortex tissue in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the centrifugation.
Resuspend the final pellet in binding buffer (50mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method like the Bradford or BCA assay.
Non-Specific Binding (NSB): 150 µL membrane prep + 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled MK-801).
Test Compound: 150 µL membrane prep + 50 µL of the corresponding Memantine dilution.
Initiate the binding reaction by adding 50 µL of [³H]MK-801 (at a final concentration at or below its Kd, typically 1-5 nM) to all wells.
Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.
Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in 0.3% polyethyleneimine to reduce non-specific filter binding.[17]
Quickly wash the filters four times with ice-cold wash buffer (e.g., 50mM Tris-HCl, pH 7.4) to remove unbound radioligand.
Dry the filters, place them in scintillation vials with a scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
Causality Behind Experimental Choices
Choice of Radioligand ([³H]MK-801): It is a high-affinity, specific ligand for the intrachannel PCP binding site, ensuring a robust signal-to-noise ratio.[15][18] Its kinetics are well-characterized.
Membrane Source (Rat Cortex): The cerebral cortex has a high density of NMDA receptors, providing a strong signal for the assay.[19]
Buffer pH and Composition: Maintained at physiological pH (7.4) to ensure the receptor maintains its native conformation and binding capability.
Incubation Time and Temperature: These parameters are optimized to ensure the binding reaction reaches equilibrium, a prerequisite for accurate affinity determination.[17]
Filter Pre-soaking: Polyethyleneimine (PEI) is a cationic polymer that coats the negatively charged glass fibers, reducing the non-specific binding of positively charged radioligands or test compounds.[17]
Data Analysis and Interpretation
The raw output from the scintillation counter is in Counts Per Minute (CPM). The goal is to convert this data into a measure of binding affinity, the inhibitor constant (Ki).
Caption: Data analysis pipeline from raw counts to the Ki value.
Calculate Specific Binding: For each concentration of Memantine, calculate the specific binding.
Generate Competition Curve: Plot the specific binding (often expressed as a percentage of the specific binding in the absence of the competitor) against the logarithm of the Memantine concentration.[13]
Determine IC₅₀: Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit a sigmoidal dose-response curve to the data. The IC₅₀ (half-maximal inhibitory concentration) is the concentration of Memantine that displaces 50% of the specific [³H]MK-801 binding.[13]
Calculate Kᵢ: The IC₅₀ is an experimental value that depends on the concentration of the radioligand used. To determine the inhibitor constant (Kᵢ), a true measure of affinity that is independent of assay conditions, the Cheng-Prusoff equation is used.[20][21]
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
IC₅₀: The experimentally determined half-maximal inhibitory concentration.
[L]: The concentration of the radioligand ([³H]MK-801) used in the assay.
Kd: The equilibrium dissociation constant of the radioligand for the receptor. This must be determined in a separate saturation binding experiment.
The Ki value represents the concentration of Memantine that would occupy 50% of the NMDA receptors at equilibrium if no radioligand were present.[20] A lower Ki value indicates a higher binding affinity.
Note: Kᵢ values are approximate and can vary based on experimental conditions.
Off-Target Profiling and Selectivity
While Memantine's primary action is at the NMDA receptor, it is crucial in drug development to assess its potential for interacting with other receptors, which could lead to unwanted side effects. This is achieved through receptor profiling or selectivity screening.[7][23]
The compound is tested at a high concentration (e.g., 10 µM) against a broad panel of receptors, enzymes, and ion channels. Significant inhibition (typically >50%) triggers a full dose-response curve to determine the Kᵢ for that off-target.
Other Ion Channels: Voltage-gated sodium, potassium, and calcium channels.
Memantine is known to be highly selective for the NMDA receptor, generally not inhibiting the binding of ligands for many other CNS receptors at concentrations up to 100 µM.[2]
For higher throughput screening, the Scintillation Proximity Assay (SPA) offers a homogeneous (no-wash) alternative to filtration assays.[24][25][26]
Caption: Principle of the Scintillation Proximity Assay (SPA).
Principle:
Receptor-containing membranes are coupled to SPA beads, which are impregnated with a scintillant.[27]
When a radioligand (typically using ³H or ¹²⁵I) binds to the receptor, it is brought into close proximity with the bead.[28]
The energy from the radioisotope's decay is close enough to excite the scintillant in the bead, producing light that is detected by a counter.[25]
Radioligand that is free in solution is too far away for its emitted energy to reach the bead, so no light is produced.[26]
This eliminates the need for a physical separation step, making the assay faster and more amenable to automation.[28] In a competitive SPA, Memantine would compete with the radioligand, and a decrease in light signal would be proportional to its binding affinity.
Conclusion
Characterizing the receptor binding affinity of 5-Methoxyadamantan-2-amine (Memantine) is a cornerstone of its pharmacological evaluation. A well-designed competitive radioligand binding assay, using [³H]MK-801 and validated with appropriate controls, provides a reliable determination of its high-affinity interaction with the NMDA receptor. This primary assay, complemented by broad off-target screening, confirms Memantine's selectivity and underpins its clinical safety and efficacy profile. By understanding the principles and practicalities outlined in this guide, researchers can generate high-quality, reproducible data to advance the fields of neuropharmacology and drug development.
References
Indigo Biosciences. (n.d.). Full Panel Receptor Profiling Services. Retrieved from Indigo Biosciences website. Link
Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Retrieved from CSPT website. Link
Chen, H. V., & Lipton, S. A. (2012). Key Binding Interactions for Memantine in the NMDA Receptor. ACS Chemical Neuroscience, 4(3), 398-403. Link
CD Biosynsis. (n.d.). Target-Class Specific Profiling Services for Drug Discovery. Retrieved from CD Biosynsis website. Link
Calculator.net. (2024, August 7). Cheng-Prusoff Equation Calculator. Retrieved from Calculator.net. Link
BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of Fluorexetamine at the NMDA Receptor. Retrieved from BenchChem website. Link
Wiedmer, L., & Werner, S. (2022). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. International Journal of Molecular Sciences, 23(8), 4253. Link
Wikipedia. (n.d.). Scintillation proximity assay. Retrieved from Wikipedia. Link
Gyan Sanchay. (n.d.). Scintillation proximity assay. Retrieved from Gyan Sanchay. Link
American Chemical Society. (2012). Key Binding Interactions for Memantine in the NMDA Receptor. ACS Publications. Link
Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations. Retrieved from Sigma-Aldrich website. Link
Tajima, N., et al. (2019). Mechanism of NMDA receptor channel block by MK-801 and memantine. Nature, 575(7782), 373-378. Link
Chen, H. V., & Lipton, S. A. (2012). Key Binding Interactions for Memantine in the NMDA Receptor. ACS Chemical Neuroscience, 4(3), 398-403. Link
Kornhuber, J., et al. (1994). Memantine inhibits [3H]MK-801 binding to human hippocampal NMDA receptors. European Journal of Pharmacology, 259(2), 297-300. Link
Creative Biogene. (n.d.). Nuclear Receptor Screening & Profiling Services. Retrieved from Creative Biogene website. Link
Revvity. (n.d.). Scintillation Proximity Assays. Retrieved from Revvity website. Link
Hart, H. E., & Greenwald, E. B. (1987). Scintillation proximity assay: a sensitive and continuous isotopic method for monitoring ligand/receptor and antigen/antibody interactions. Analytical Biochemistry, 161(2), 494-500. Link
Yung-Chi, C., & Prusoff, W. H. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 46(1), 13-22. Link
Kishi, T., et al. (2020). Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia?. International Journal of Molecular Sciences, 21(15), 5429. Link
BOC Sciences. (2025, June 5). Nuclear Receptor Screening and Profiling Services. Retrieved from BOC Sciences website.
BenchChem. (n.d.). Strategies for reducing non-specific binding in receptor assays. Retrieved from BenchChem website. Link
Grimwood, S., et al. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology, Chapter 1, Unit 1.11. Link
ChemHelp ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Link
Charles River Laboratories. (n.d.). Receptor Identification. Retrieved from Charles River Laboratories website. Link
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Retrieved from Reaction Biology website. Link
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website. Link
Lindsley, C. W., & Traynelis, S. F. (2004). The Use of Ligand Binding in Assays of NMDA Receptor Function. In NMDA Receptor Protocols (pp. 93-104). Humana Press. Link
Rusling Research Group. (2007). Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut. Link
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Kornhuber, J., et al. (1989). Memantine displaces [3H]MK-801 at therapeutic concentrations in postmortem human frontal cortex. European Journal of Pharmacology, 166(3), 589-590. Link
Meddings, J. B., & Dietschy, J. M. (1986). 'Non-specific' binding. The problem, and a solution. Biochemical Journal, 238(1), 269-272. Link
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Schifano, F., et al. (2021). New insights into methoxetamine mechanisms of action: Focus on serotonergic 5-HT2 receptors in pharmacological and behavioral effects in the rat. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 110, 110309. Link
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BenchChem. (2025). An In-depth Technical Guide to 2-Methoxyadamantane. Retrieved from BenchChem website. Link
Schlesinger, F., et al. (2005). Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors. British Journal of Pharmacology, 145(5), 657-665. Link
Smith, A. M., et al. (2016). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. MedChemComm, 7(8), 1598-1605. Link
Physicochemical properties and molecular weight of 5-Methoxyadamantan-2-amine
The adamantane scaffold represents a privileged, three-dimensional pharmacophore in modern medicinal chemistry. Known for its exceptional lipophilicity, structural rigidity, and ability to cross the blood-brain barrier (...
Author: BenchChem Technical Support Team. Date: April 2026
The adamantane scaffold represents a privileged, three-dimensional pharmacophore in modern medicinal chemistry. Known for its exceptional lipophilicity, structural rigidity, and ability to cross the blood-brain barrier (BBB), the tricyclic aliphatic cage has been the foundation for several blockbuster neurological and antiviral therapeutics, including amantadine and memantine[1]. However, as drug discovery evolves toward highly selective, multi-target ligands, researchers are increasingly exploring substituted adamantane derivatives to fine-tune physicochemical properties and mitigate off-target toxicity[2].
Among these advanced derivatives is 5-Methoxyadamantan-2-amine , a molecule that strategically introduces a polar methoxy ether into the highly hydrophobic adamantane core. This technical whitepaper explores the physicochemical properties, molecular weight, structural rationale, and experimental workflows associated with 5-Methoxyadamantan-2-amine, providing a comprehensive guide for researchers and drug development professionals.
Structural Rationale: The Role of the 5-Methoxy Substitution
The unsubstituted adamantane amine (amantadine) is highly lipophilic, which guarantees excellent central nervous system (CNS) penetration but can also lead to non-specific hydrophobic interactions and a prolonged half-life that complicates dosing[3].
The strategic addition of a methoxy group (-OCH₃) at the 5-position of the adamantane cage introduces a critical element of causality in rational drug design:
Dipole Moment & Hydrogen Bonding: The methoxy oxygen acts as a hydrogen-bond acceptor. This creates a localized dipole that can interact with polar amino acid residues or water networks within target binding pockets (such as the pore of the NMDA receptor or the M2 proton channel), enhancing target specificity.
Tuning Lipophilicity (logP): By introducing a heteroatom, the overall partition coefficient (logP) of the molecule is slightly reduced compared to its purely hydrocarbon counterparts. This causality is essential for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile, preventing the molecule from becoming trapped in adipose tissue and improving its aqueous solubility for formulation[4].
Physicochemical Properties and Molecular Weight
Understanding the exact physicochemical parameters of 5-Methoxyadamantan-2-amine is critical for assay development and formulation. The compound is frequently utilized in its hydrochloride salt form to maximize aqueous solubility for in vitro and in vivo biological testing[5].
Below is a quantitative summary of its core properties:
Adamantane amines are classical uncompetitive, low-affinity, open-channel blockers of the N-methyl-D-aspartate (NMDA) receptor[2]. In neurodegenerative pathologies such as Alzheimer's disease, chronic overactivation of NMDA receptors by glutamate leads to excessive calcium (Ca²⁺) influx, triggering excitotoxicity and neuronal apoptosis[8].
5-Methoxyadamantan-2-amine functions by entering the NMDA receptor pore only when the channel is open. The primary amine group carries a positive charge at physiological pH, which interacts with the magnesium-binding site deep within the channel pore. Simultaneously, the bulky adamantane cage provides a steric plug, and the 5-methoxy group orientates toward the hydrophilic vestibule of the channel, stabilizing the blockade without permanently trapping the receptor in a closed state. This allows normal physiological synaptic transmission to continue while preventing pathological calcium overload[9].
Mechanism of open-channel NMDA receptor blockade by 5-methoxyadamantan-2-amine.
Self-Validating Experimental Methodologies
To ensure scientific integrity, any biological evaluation of 5-Methoxyadamantan-2-amine must be preceded by rigorous chemical validation. The following protocols represent a self-validating system where each step confirms the success of the previous one.
Protocol A: Preparation and Structural Validation of the Hydrochloride Salt
Because the free base of 5-Methoxyadamantan-2-amine is prone to oxidation and has poor aqueous solubility, converting it to a hydrochloride salt is a mandatory preparatory step for biological assays.
Dissolution: Dissolve 1.0 mmol (181.27 mg) of 5-Methoxyadamantan-2-amine free base in 5 mL of anhydrous diethyl ether under an inert argon atmosphere.
Salt Formation: Slowly add 1.2 equivalents of ethereal HCl (2.0 M in diethyl ether) dropwise at 0°C. A white precipitate will immediately begin to form. Causality: The low temperature prevents exothermic degradation of the amine.
Isolation: Stir for 30 minutes, then collect the precipitate via vacuum filtration. Wash the filter cake with cold anhydrous ether (2 x 5 mL) to remove unreacted free base and lipophilic impurities.
Validation (Critical Step): Before proceeding to biological assays, the compound must be validated.
LC-MS: Run the sample through a C18 reverse-phase column. The mass spectrum must show a prominent [M+H]⁺ peak at m/z 182.1 (corresponding to the free base mass + proton)[6].
NMR: Conduct ¹H-NMR in D₂O. The methoxy protons should appear as a sharp singlet integrating to 3H around δ 3.2 ppm, confirming the integrity of the ether linkage[10].
To prove that 5-Methoxyadamantan-2-amine acts as an open-channel blocker, a whole-cell patch-clamp assay must be designed with built-in causality checks (wash-out phases).
Baseline Recording: Voltage-clamp the cells at -70 mV. Apply a brief pulse of 100 μM Glutamate + 10 μM Glycine to establish the baseline inward Ca²⁺/Na⁺ current.
Drug Application: Co-apply the Glutamate/Glycine solution with varying concentrations of 5-Methoxyadamantan-2-amine HCl (e.g., 1 μM to 100 μM). Record the steady-state current.
Self-Validation (Wash-out): Remove the drug and re-apply only Glutamate/Glycine. Causality: If the drug is a true, reversible open-channel blocker (like memantine), the inward current must recover to at least 90% of the baseline. If it does not recover, the drug may be causing non-specific membrane disruption or covalent binding, invalidating the therapeutic hypothesis.
Data Analysis: Plot the normalized steady-state currents against the log concentration of the drug to calculate the IC₅₀ value.
Self-validating experimental workflow for synthesizing and evaluating adamantane amines.
Pharmacokinetics and Future Perspectives
The pharmacokinetic profile of adamantane derivatives is heavily dictated by their structure. While unsubstituted amantadine has a half-life of approximately 16 hours and is excreted largely unchanged in the urine, the introduction of the 5-methoxy group alters this trajectory[3].
The methoxy group provides a potential site for Phase I metabolism via Cytochrome P450-mediated O-demethylation. This metabolic vulnerability can be viewed as a feature rather than a bug; it allows drug developers to design molecules with shorter, more controllable half-lives compared to memantine (which has a half-life of 60-80 hours, often leading to drug accumulation in elderly patients with impaired renal function)[3]. Furthermore, the methoxy-adamantane scaffold is currently being investigated beyond neurology, showing promise as a lipophilic tail in novel antitubercular agents targeting the MmpL3 transporter in drug-resistant Mycobacterium tuberculosis[11].
By carefully balancing lipophilicity with polar interactions, 5-Methoxyadamantan-2-amine serves as a prime example of how precise structural modifications to privileged scaffolds can yield highly tunable, multi-faceted pharmacological agents.
nextsds.com - 5-methoxyadamantan-2-amine hydrochloride — Chemical Substance Information.
Journal of Chemical Health Risks (jchr.org) - Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions.
aablocks.com - Product Index - AA Blocks: 1803589-52-7.
PMC (nih.gov) - Design, Synthesis and Antimycobacterial Evaluation of Novel Adamantane and Adamantanol Analogues Effective against Drug-Resistant Tuberculosis.
Benchchem - Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
MedChemComm (RSC Publishing) - Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection.
ResearchGate - Synthesis of New Indole and Adamantane Amido Derivatives with Pharmacological Interest.
Benchchem - Comparative Pharmacokinetic Profiles of Adamantane Derivatives: A Guide for Researchers.
ResearchGate - Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection.
UCLA – Chemistry and Biochemistry - Synthesis of Highly Substituted Adamantanones from Bicyclo[3.3.1]nonanes.
5-Methoxyadamantan-2-amine: A Comprehensive Guide to NMR Structural Elucidation and Characterization
Executive Summary Adamantane derivatives are privileged scaffolds in medicinal chemistry, celebrated for their unique lipophilicity, metabolic stability, and predictable three-dimensional geometries. Specifically, 5-meth...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Adamantane derivatives are privileged scaffolds in medicinal chemistry, celebrated for their unique lipophilicity, metabolic stability, and predictable three-dimensional geometries. Specifically, 5-methoxyadamantan-2-amine serves as a critical pharmacophore and synthetic intermediate in the development of centrally acting agents, including potent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors targeted for metabolic syndrome and cognitive disorders[1]. Because the rigid tricyclic cage dictates highly specific spatial orientations for its substituents, rigorous structural characterization—particularly defining the stereochemical relationship between the 2-amino and 5-methoxy groups—is paramount for downstream drug development.
Pharmacological pathway of 11β-HSD1 inhibition by adamantane-based therapeutics.
Stereochemical Architecture
The adamantane cage consists of four fused cyclohexane rings locked in ideal chair conformations. Substitution at the 2-position (a bridging secondary carbon) and the 5-position (a bridgehead tertiary carbon) introduces pseudo-chirality. The molecule exists as two distinct diastereomers: syn (often denoted as cis) and anti (trans), depending on the relative facial orientation of the primary amine to the methoxy group. Distinguishing these isomers is impossible with 1D NMR alone and requires a robust 2D NMR strategy to map the spatial proximity across the rigid carbon framework.
Spectroscopic Elucidation Strategy
1H NMR Signatures
The proton spectrum of 5-methoxyadamantan-2-amine is characterized by three distinct regions. The methoxy protons appear as a sharp, highly deshielded singlet near 3.20 ppm. The alpha-proton (H-2) adjacent to the primary amine resonates around 2.95 ppm as a broad singlet or narrow multiplet, dictated by the dihedral angles and resulting J-couplings to the adjacent bridgehead protons (H-1 and H-3). The remaining adamantane cage protons form a complex, overlapping multiplet envelope between 1.40 and 2.20 ppm, a hallmark of polycyclic cage compounds[2].
13C NMR and 2D Correlation (HSQC/HMBC)
Carbon-13 NMR provides superior resolution of the cage structure[3]. The quaternary bridgehead carbon (C-5) attached to the electronegative oxygen is significantly deshielded (~72.5 ppm). The C-2 carbon appears near 54.0 ppm. To unambiguously assign the cage carbons, 1H-13C HSQC is utilized to correlate protons to their directly attached carbons. More importantly, 1H-13C HMBC is critical for assigning quaternary centers; a strong
3J
HMBC correlation from the methoxy protons to C-5 definitively confirms the regiochemistry of the ether linkage[4].
NOESY/ROESY for Stereochemical Assignment
The spatial arrangement is determined using 2D NOESY or ROESY. In the trans-5-methoxyadamantan-2-amine isomer, the H-2 proton is situated on the opposite face of the cage relative to the methoxy group. By mapping the through-space interactions between H-2 and the specific cage protons that are syn to the methoxy group, the exact diastereomer is elucidated.
Workflow for the complete NMR structural elucidation of adamantane derivatives.
Quantitative Data Summary
The following table summarizes the expected chemical shifts for 5-methoxyadamantan-2-amine in CDCl
3
at 400 MHz.
Nucleus
Chemical Shift (ppm)
Multiplicity
Integration
Structural Assignment
1H
3.20
s
3H
-OCH
3
protons
1H
2.95
br s
1H
H-2 (CH-NH
2
)
1H
1.40 - 2.20
m
13H
Adamantane cage protons
1H
1.50
br s
2H
-NH
2
(Exchangeable)
13C
72.5
C
-
C-5 (Quaternary, C-OCH
3
)
13C
54.0
CH
-
C-2 (CH-NH
2
)
13C
48.5
CH
3
-
-OCH
3
carbon
13C
28.0 - 45.0
CH
2
, CH
-
Adamantane cage carbons
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. Every step includes a causality-driven checkpoint to prevent downstream analytical failures.
Step 1: Sample Preparation and Solvent Selection
Action: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl
3
containing 0.03% v/v TMS.
Causality: CDCl
3
is ideal for general profiling, but if the -NH
2
protons exchange too rapidly with trace D
2
O/DCl in the solvent (resulting in missing integration), the system dictates a switch to DMSO-
d6
.
Validation Check: If the broad singlet at ~1.50 ppm integrates to less than 2H, prepare a fresh sample in rigorously dried DMSO-
d6
to lock the exchangeable protons.
Step 2: 1D NMR Acquisition Parameters
Action: Acquire the 13C NMR spectrum using a relaxation delay (D1) of
≥
2.0 seconds and a minimum of 1024 scans.
Causality: Quaternary carbons (like C-5) in rigid cages lack attached protons to facilitate dipole-dipole relaxation, leading to long
T1
relaxation times. A short D1 will cause the C-5 signal to vanish into the baseline.
Validation Check: Inspect the spectrum at ~72.5 ppm. If the quaternary C-5 peak is absent or its signal-to-noise ratio is
<3:1
, increase the D1 delay to 4.0 seconds and re-acquire.
Step 3: 2D HMBC Optimization
Action: Set the long-range coupling constant (
nJCH
) parameter in the HMBC pulse sequence to 8 Hz.
Causality: The critical structural proof relies on the
3J
coupling between the methoxy protons and the C-5 carbon. Optimizing for 8 Hz maximizes the cross-peak intensity for this specific rigid dihedral geometry.
Step 4: Data Processing
Action: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz to the 13C Free Induction Decay (FID) prior to Fourier transformation.
Causality: This mathematical apodization artificially broadens the peaks slightly but drastically improves the signal-to-noise ratio, ensuring that low-intensity quaternary cage carbons are distinctly resolved from background noise.
Orthogonal Verification (MS/IR)
A true structural characterization is never reliant on a single modality.
Mass Spectrometry (HRMS): Calculate the Index of Hydrogen Deficiency (IHD). For C
11
H
19
NO, the IHD is 3, perfectly matching the tricyclic adamantane core. The expected
[M+H]+
ion is m/z 182.1539.
Infrared Spectroscopy (FT-IR): Look for the diagnostic primary amine N-H stretching doublet at ~3350 and 3280 cm
−1
, and the strong aliphatic ether C-O-C stretch at ~1100 cm
−1
. If the C-O-C stretch is absent, the regiochemistry of the ether linkage must be re-evaluated.
References
MedChemComm - RSC Publishing -
Spatial arrangements of cyclodextrin host–guest complexes in solution studied by 13 C NMR and molecular modelling - Beilstein Journals -
Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane - SciELO South Africa -
Functionalized Nanodiamonds: Triamantane and [121]Tetramantane | The Journal of Organic Chemistry - ACS Public
Application Note: Formulation and Solubilization Strategies for 5-Methoxyadamantan-2-amine
Introduction & Executive Summary Adamantane derivatives are highly valued in medicinal chemistry and drug development for their ability to modulate lipophilicity, increase metabolic stability, and improve blood-brain bar...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Executive Summary
Adamantane derivatives are highly valued in medicinal chemistry and drug development for their ability to modulate lipophilicity, increase metabolic stability, and improve blood-brain barrier penetration. However, the rigid, bulky, and highly lipophilic nature of the adamantane cage frequently results in poor aqueous solubility.
5-Methoxyadamantan-2-amine presents a unique formulation challenge. While the amine and methoxy groups provide polar interaction sites, the dominant hydrophobic core drives rapid precipitation in aqueous media. This application note provides field-validated, self-validating protocols for dissolving 5-Methoxyadamantan-2-amine in Dimethyl Sulfoxide (DMSO) and transitioning it into aqueous buffers for in vitro biological assays.
Physicochemical Profiling
Before attempting solubilization, it is critical to understand the physical properties of the specific salt form being handled. The hydrochloride salt is generally preferred for aqueous applications due to its slightly improved wetting characteristics[1].
Property
Free Base
Hydrochloride (HCl) Salt
CAS Number
923595-78-2
1803589-52-7
Molecular Weight
181.27 g/mol
217.74 g/mol
Appearance
White to off-white powder
White crystalline powder
Primary Solvent
DMSO or Ethanol
DMSO or Methanol
Kinetic Aqueous Solubility
Very Poor (< 50 µM)
Poor (< 100 µM in 1% DMSO/PBS)
pKa (Amine)
~9.5 - 10.5 (Predicted)
N/A (Salt form)
Mechanisms of Solvation and Precipitation (E-E-A-T)
As an application scientist, understanding the causality behind solubility failures is critical for assay reproducibility. Do not simply mix solvents; understand the thermodynamic forces at play.
Primary Solvation in DMSO: DMSO is a highly polar aprotic solvent. It effectively solvates the adamantane core by disrupting the intermolecular crystal lattice forces of the powder.
Hydrophobic Collapse in Water: When a DMSO stock is diluted into an aqueous buffer (e.g., PBS), water molecules preferentially hydrogen-bond with each other and with the DMSO. This strips the solvation shell away from the highly lipophilic adamantane cage. To minimize their exposed surface area to water, the adamantane molecules rapidly aggregate, leading to supersaturation and subsequent nucleation (precipitation). The size of the polycyclic scaffold directly dictates this solubility limit; adamantane derivatives typically exhibit kinetic solubilities below 100 µM in 1% DMSO/PBS systems[2].
Impact of Functional Groups: Kinetic solubility assessments in PBS at pH 7.4 demonstrate that while increasing lipophilicity in adamantane-like structures generally decreases solubility, the introduction of polar basic amines (like the 2-amine group) can partially mitigate this effect compared to unfunctionalized analogs[3].
Host-Guest Complexation: If kinetic dilution fails, cyclodextrins can be employed. The adamantane cage has a near-perfect geometric fit for the hydrophobic cavity of β-cyclodextrin. However, researchers must note that the presence of 5% DMSO can significantly alter the binding affinity of adamantane to cyclodextrins, necessitating careful optimization of co-solvent ratios[4].
Experimental Protocols
Protocol A: Preparation of a 10 mM DMSO Master Stock
Objective: Create a stable, fully dissolved master stock without introducing atmospheric moisture.
Causality: Using anhydrous DMSO prevents the premature introduction of water, which can initiate micro-nucleation even inside the stock vial.
Equilibration: Allow the sealed vial of 5-Methoxyadamantan-2-amine to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents atmospheric condensation on the cold powder.
Weighing: Weigh the required mass (e.g., 2.18 mg of the HCl salt for 1 mL) into a sterile, amber glass vial.
Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).
Agitation: Vortex vigorously for 60 seconds. If visible particulates remain, sonicate the vial in a water bath at 25°C for 5 minutes.
Self-Validation (QC Step): Shine a laser pointer through the vial in a dark room. The absence of a visible beam path (Tyndall effect) confirms a true thermodynamic solution rather than a colloidal micro-suspension.
Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C under an argon atmosphere to prevent hygroscopic water absorption over time.
Protocol B: Kinetic Aqueous Dilution (The "Dropwise Vortex" Method)
Objective: Achieve a 100 µM working solution in PBS (1% final DMSO) without triggering precipitation.
Causality: Rapid addition of buffer to a DMSO stock causes localized zones of high water concentration, triggering immediate precipitation. Reversing the order and adding DMSO dropwise into a vortexing buffer ensures infinite dilution kinetics, keeping the compound temporarily in a metastable supersaturated state.
Preparation: Pre-warm the target aqueous buffer (e.g., PBS, pH 7.4) to 37°C. Higher temperatures increase the kinetic solubility threshold.
Vortexing: Place the tube containing 990 µL of the pre-warmed buffer on a vortex mixer at medium-high speed to create a deep, stable vortex.
Dropwise Addition: Using a precision pipette, add 10 µL of the 10 mM DMSO master stock directly into the center of the vortex liquid. Do not let the DMSO run down the dry side of the tube.
Equilibration: Continue vortexing for 10 seconds post-addition.
Self-Validation (QC Step): Measure the final solution using Nephelometry (turbidity) or Dynamic Light Scattering (DLS). A sudden spike in light scattering compared to a blank buffer indicates that nucleation (precipitation) has occurred and the actual dissolved concentration is lower than calculated.
If the biological assay requires concentrations >100 µM, standard DMSO kinetic dilution will likely fail.
Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your chosen assay buffer.
Add the 5-Methoxyadamantan-2-amine dry powder directly to the HP-β-CD solution. Note: Bypass DMSO entirely for this step, as DMSO competitively binds to the cyclodextrin cavity, reducing the encapsulation efficiency of the adamantane core[4].
Sonicate for 30–60 minutes at 37°C until host-guest complexation is complete and the solution is optically clear.
Workflow Visualization
Workflow for solubilizing 5-Methoxyadamantan-2-amine, transitioning from DMSO to aqueous assays.
References
5-methoxyadamantan-2-amine hydrochloride — Chemical Substance Information. NextSDS.[1]
URL:
Exploring the size of the lipophilic unit of the soluble epoxide hydrolase inhibitors. PubMed Central (PMC).[2]
URL:
Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega.[4]
URL:
Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. Journal of Medicinal Chemistry - ACS Publications.[3]
URL:
Application Note: A Robust HPLC Method for the Quantification of 5-Methoxyadamantan-2-amine via Pre-Column Derivatization with Dansyl Chloride
Abstract This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the sensitive and reliable quantification of 5-Methoxyadamantan-2-amine. Adamantane derivatives, part...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the sensitive and reliable quantification of 5-Methoxyadamantan-2-amine. Adamantane derivatives, particularly primary amines, often lack a native chromophore, posing a significant challenge for direct analysis by UV-Vis detection.[1] To overcome this limitation, a pre-column derivatization strategy using 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) was employed. This protocol details the complete workflow, from the derivatization reaction to the optimized reversed-phase HPLC method with fluorescence detection (HPLC-FLD). The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for applications in pharmaceutical research, quality control, and drug development.[2][3]
Introduction and Scientific Rationale
5-Methoxyadamantan-2-amine is a synthetic intermediate and a structural analog of bioactive adamantane compounds, which are known for a range of pharmacological activities, including antiviral and neurological effects.[4][5][6] The rigid, lipophilic adamantane cage is a key pharmacophore that can improve the metabolic stability and bioavailability of drug candidates.[7] Accurate quantification of such intermediates is critical for process control, purity assessment, and pharmacokinetic studies.
The primary analytical challenge with 5-Methoxyadamantan-2-amine is its molecular structure, which lacks a UV-absorbing chromophore, rendering standard HPLC-UV methods insensitive.[1][8] Pre-column derivatization is a proven strategy to introduce a fluorescent or UV-active tag onto the analyte, thereby significantly enhancing detection sensitivity.[9][10] Dansyl chloride is an ideal reagent for this purpose; it reacts selectively with primary and secondary amines under mild alkaline conditions to form stable, highly fluorescent sulfonamide adducts.[11][12] This reaction provides a robust foundation for developing a sensitive and specific quantification method.
This guide provides a comprehensive protocol based on the scientific principle of nucleophilic substitution, detailing the optimization of the derivatization reaction and the subsequent chromatographic separation. The method's performance is established through a rigorous validation protocol aligned with current regulatory expectations.[2][13]
Analyte and Reagent Overview
Physicochemical Properties of 5-Methoxyadamantan-2-amine
A thorough understanding of the analyte's properties is foundational to rational method development.
Property
Value / Structure
Rationale & Impact on Method Development
Chemical Structure
The structure confirms the presence of a primary amine available for derivatization and a bulky, non-polar adamantane cage, suggesting good retention on a reversed-phase (C18) column.[14]
Molecular Formula
C₁₁H₁₉NO
The molecular weight (181.28 g/mol ) is relatively low.
pKa (estimated)
~10.5
The pKa of the primary amine is estimated to be in the typical range for alkylamines.[15] The mobile phase pH should be set at least 2 units away from this value (e.g., pH < 8.5) to ensure a consistent, protonated state for reproducible retention.[16]
logP (estimated)
~2.5 - 3.5
The high lipophilicity, driven by the adamantane core, indicates strong interaction with a C18 stationary phase, necessitating a mobile phase with a significant organic solvent percentage.[7]
UV Absorbance
Negligible
The lack of a chromophore necessitates derivatization for sensitive detection.[1]
Derivatizing Agent: Dansyl Chloride
Dansyl chloride is a highly reactive sulfonyl chloride that serves as a fluorescent labeling agent.[12] Its reaction with primary amines is a well-established nucleophilic substitution, proceeding readily in a basic environment to neutralize the HCl byproduct and ensure the amine is in its deprotonated, nucleophilic state.[12][17]
Principle of Derivatization: The Dansylation Reaction
The core of this method is the covalent labeling of 5-Methoxyadamantan-2-amine. The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group on Dansyl chloride. This results in the displacement of the chloride ion and the formation of a stable, fluorescent sulfonamide bond.
Caption: The Dansylation reaction of 5-Methoxyadamantan-2-amine.
Materials and Methods
Category
Item
Reagents & Standards
5-Methoxyadamantan-2-amine reference standard (>98% purity)
C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)
Analytical balance, pH meter, Vortex mixer
Micropipettes, 1.5 mL microcentrifuge tubes
Syringe filters (0.22 µm, PTFE or Nylon)
Experimental Protocols
Protocol 1: Pre-Column Derivatization Procedure
This protocol outlines the steps to covalently label the analyte. It is critical to prepare the Dansyl chloride solution fresh daily due to its susceptibility to hydrolysis.[18]
Caption: Step-by-step workflow for the derivatization protocol.
Detailed Steps:
Solution Preparation:
Analyte Stock: Accurately weigh and dissolve 5-Methoxyadamantan-2-amine in acetonitrile to prepare a 1 mg/mL stock solution.
Dansyl Chloride Solution: Prepare a 10 mg/mL solution of Dansyl chloride in acetonitrile. This solution is light-sensitive and should be stored in an amber vial and prepared fresh.[11]
Buffer: Prepare a 0.2 M sodium bicarbonate solution and adjust the pH to 9.5.
Quenching Solution: Prepare a 2% (v/v) formic acid solution in water. This stops the reaction by consuming excess Dansyl chloride.[11]
Derivatization:
In a 1.5 mL microcentrifuge tube, add 100 µL of the analyte standard (or sample extract) and 100 µL of the pH 9.5 bicarbonate buffer.
Add 100 µL of the freshly prepared Dansyl chloride solution. The excess of derivatizing agent ensures the reaction goes to completion.[12]
Vortex the mixture immediately for 30 seconds.
Incubate the mixture at 40°C for 45 minutes in the dark to facilitate the reaction while minimizing photodegradation of the dansyl group.
Quenching and Filtration:
After incubation, cool the mixture to room temperature.
Add 20 µL of the quenching solution to stop the reaction.
Vortex for 30 seconds.
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 2: HPLC Method and Optimization
The high lipophilicity of the dansylated adamantane derivative guides the selection of a reversed-phase method. A C18 column provides the necessary hydrophobic interactions for retention.
Optimized Chromatographic Conditions:
Parameter
Optimized Value
Justification
HPLC System
Agilent 1260 Infinity II or equivalent
Standard system with fluorescence detection capabilities.
Column
C18 Reversed-Phase (e.g., ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 5 µm)
Industry-standard for separating hydrophobic molecules.[14][19]
Mobile Phase A
Water with 0.1% Formic Acid
Acid modifier improves peak shape for amine-containing compounds.
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Acetonitrile is a common strong solvent in RP-HPLC.
Gradient Elution
0-2 min: 60% B; 2-10 min: 60% to 95% B; 10-12 min: 95% B; 12-12.1 min: 95% to 60% B; 12.1-15 min: 60% B
A gradient is necessary to elute the highly retained dansylated analyte and clean the column of late-eluting impurities like excess Dansyl chloride.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature
35 °C
Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.
Injection Volume
10 µL
A typical volume to balance sensitivity and peak shape.
Fluorescence Detector
Excitation (λex): 340 nm; Emission (λem): 520 nm
Optimal wavelengths for detecting dansylated compounds, providing high sensitivity and selectivity.[12]
A method is only useful if it is proven to be reliable. This validation protocol confirms that the analytical procedure is fit for its intended purpose.[2][20][21]
Caption: Logical workflow for HPLC method validation per ICH guidelines.
Validation Parameter Protocols:
Specificity:
Procedure: Inject a blank (mobile phase), a solution of underivatized analyte, and a derivatized blank (reagents only).
Objective: Demonstrate that no endogenous components or reaction byproducts interfere with the peak of the derivatized 5-Methoxyadamantan-2-amine.[3]
Linearity and Range:
Procedure: Prepare a series of at least six calibration standards from the stock solution, derivatize them, and inject. The range should be appropriate for the intended application (e.g., 1 - 100 ng/mL).
Objective: Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and regression equation.[16]
Accuracy:
Procedure: Perform a recovery study by spiking a known amount of analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
Objective: Calculate the percentage recovery to assess the closeness of the measured value to the true value.[16]
Precision:
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
Objective: Express the results as the Relative Standard Deviation (%RSD) to demonstrate the method's consistency.[16]
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
Procedure: Determine LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, S/N of 3:1 for LOD and 10:1 for LOQ.
Objective: Establish the lowest concentration of analyte that can be reliably detected and quantified, respectively.[20]
Robustness:
Procedure: Intentionally make small variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, pH ±0.2 units) and observe the effect on the results.
Objective: To demonstrate the method's reliability during normal usage.[22]
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and validation of an HPLC method for 5-Methoxyadamantan-2-amine. By employing pre-column derivatization with Dansyl chloride, the inherent challenge of poor UV absorbance is effectively overcome, enabling sensitive and selective quantification by fluorescence detection. The detailed protocols for derivatization, chromatographic separation, and validation according to ICH guidelines ensure that the resulting method is robust, reliable, and suitable for its intended purpose in a regulated research and development environment.
References
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]
Embio. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Embio. [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics Guidance for Industry. FDA. [Link]
Ostrovskii, D. I., et al. (2007). Liquid chromatography of adamantane derivatives. ResearchGate. [Link]
SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC. [Link]
El-Kassem, A., et al. (2021). Mechanism of reaction of dansyl chloride with carboxylic acid functional group. ResearchGate. [Link]
Zarghi, A., et al. (2006). Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose. ResearchGate. [Link]
Patel, K., et al. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. ResearchGate. [Link]
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
Molins-Legua, C., et al. (2007). Quantitation by HPLC of amines as dansyl derivatives. ResearchGate. [Link]
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
Rajmane, A. D., & Shinde, K. P. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]
Reed, R. (1988). Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. [Link]
Kabra, S. K., et al. (1986). A Dansyl Chloride-HPLC Method for the Determination of Polyamines. Springer Link. [Link]
Corbin, J. L., & Fung, B. K. (1984). A Rapid, Sensitive High-Performance Liquid Chromatography Analysis of Ammonia and Methylamine for Nitrogenase Assays. PubMed. [Link]
Google Patents. (2014). CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry.
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications. [Link]
Kukanja, D., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Journal of Chromatographic Science. [Link]
Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. [Link]
Zhang, C., et al. (2005). Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography. ResearchGate. [Link]
Chemical Synthesis Database. (2025). 5-amino-2-methoxy-1-penten-3-ol. ChemSynthesis. [Link]
Chair of Analytical Chemistry. (n.d.). pKa values bases. University of Tartu. [Link]
MDPI. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. MDPI. [Link]
Preparation of 5-Methoxyadamantan-2-amine Stock Solutions for Cell Culture: Application Notes and Protocols
Introduction 5-Methoxyadamantan-2-amine is a derivative of adamantane, a rigid, lipophilic, tricyclic hydrocarbon. The adamantane scaffold is a key pharmacophore in several approved drugs, valued for its ability to ancho...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
5-Methoxyadamantan-2-amine is a derivative of adamantane, a rigid, lipophilic, tricyclic hydrocarbon. The adamantane scaffold is a key pharmacophore in several approved drugs, valued for its ability to anchor molecules into binding pockets and improve pharmacokinetic properties. Adamantane derivatives are known to exhibit a range of biological activities, including as antagonists of the N-methyl-D-aspartate (NMDA) receptor and as ligands for the sigma-2 (σ2) receptor, both of which are implicated in a variety of neurological and oncological disease states.[1][2][3] The introduction of a methoxy group and an amine to the adamantane core, as in 5-Methoxyadamantan-2-amine, can significantly alter its binding affinity, selectivity, and physicochemical properties.
Accurate and reproducible in vitro studies are foundational to drug discovery and development. A critical, yet often overlooked, aspect of this is the correct preparation of test compound stock solutions. Improperly prepared solutions can lead to errors in concentration, precipitation of the compound, or solvent-induced cytotoxicity, all of which can compromise the integrity of experimental results.[4] These application notes provide a detailed, evidence-based guide for the preparation, storage, and use of 5-Methoxyadamantan-2-amine stock solutions for cell culture applications, ensuring scientific rigor and reproducibility.
Physicochemical Properties and Reagent Selection
While specific experimental data for 5-Methoxyadamantan-2-amine hydrochloride is not widely published, we can infer its likely properties from closely related adamantane derivatives and general chemical principles. The compound is supplied as a hydrochloride salt, which typically enhances aqueous solubility compared to the free base.
Solvent Selection:
The adamantane core is highly lipophilic, suggesting poor solubility in aqueous solutions.[5] Therefore, an organic solvent is required for the initial preparation of a concentrated stock solution.
Dimethyl Sulfoxide (DMSO): DMSO is a highly effective and widely used solvent for dissolving a vast range of organic compounds for cell-based assays.[6] Many adamantane derivatives, including amantadine hydrochloride and memantine hydrochloride, are soluble in DMSO.[7] It is miscible with water and cell culture media, facilitating the preparation of working solutions. However, DMSO can exhibit cytotoxicity at concentrations typically above 0.5% (v/v) in the final culture medium.[4]
Ethanol: Ethanol is another common solvent for cell culture applications. Amantadine hydrochloride shows some solubility in ethanol.[7] Similar to DMSO, ethanol can be toxic to cells, and its final concentration in the culture medium should be kept to a minimum, generally below 0.5% (v/v).
Based on the high solubility of related compounds, anhydrous, cell culture-grade DMSO is the recommended solvent for preparing a high-concentration primary stock solution of 5-Methoxyadamantan-2-amine hydrochloride.
Data Summary: Properties of 5-Methoxyadamantan-2-amine Hydrochloride and Related Compounds
Data for 5-Methoxyadamantan-2-amine hydrochloride is based on supplier information.[8] Data for amantadine and memantine is sourced from Cayman Chemical product information.[7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a highly concentrated stock solution, which allows for minimal solvent addition to the final cell culture medium.
Sterile, amber, polypropylene cryovials or microcentrifuge tubes
Calibrated analytical balance
Vortex mixer
Sterile, filter-equipped pipette tips
Workflow for Stock Solution Preparation
Caption: Workflow for preparing the 10 mM primary stock solution.
Procedure:
Equilibration: Before opening, allow the vial containing the 5-Methoxyadamantan-2-amine hydrochloride powder to equilibrate to room temperature for at least 30 minutes. This prevents the condensation of atmospheric moisture onto the hygroscopic powder.
Calculation: To prepare a 10 mM stock solution, the required mass is calculated as follows:
Mass (mg) = 10 mmol/L × 0.001 L × 217.73 g/mol = 2.1773 mg
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh approximately 2.18 mg of the compound using a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube. It is advisable to weigh slightly more than required and adjust the solvent volume accordingly for precise concentration.
Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 1.0 mL for 2.18 mg) to the tube.
Mixing: Securely cap the tube and vortex at high speed until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulates.
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber cryovials. Store the aliquots protected from light at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the serial dilution of the primary stock solution into the cell culture medium to achieve the desired final concentration for treating cells.
Key Considerations:
Final DMSO Concentration: It is imperative to maintain a final DMSO concentration that is non-toxic to the specific cell line being used. This is typically ≤ 0.5% (v/v), but should be determined empirically for each cell type and assay.[4]
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound.
Aqueous Insolubility: Adamantane derivatives can precipitate out of aqueous solutions. Prepare working solutions fresh for each experiment and add them to the cell culture medium immediately. Do not store working solutions in aqueous buffers.
Procedure (Example for preparing a 10 µM working solution):
Thaw Stock Solution: Thaw one aliquot of the 10 mM primary stock solution at room temperature.
Intermediate Dilution (Optional but Recommended): To improve accuracy, an intermediate dilution can be prepared. For example, add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed sterile cell culture medium. This creates a 100 µM intermediate solution (a 1:100 dilution).
Final Dilution: Add the appropriate volume of the stock or intermediate solution to your cell culture vessel.
From 10 mM Stock: To achieve a 10 µM final concentration in 1 mL of medium, add 1 µL of the 10 mM stock (a 1:1000 dilution). The final DMSO concentration will be 0.1%.
From 100 µM Intermediate: To achieve a 10 µM final concentration in 1 mL of medium, add 100 µL of the 100 µM intermediate solution (a 1:10 dilution).
Mixing: Gently swirl the plate or flask to ensure homogenous mixing of the compound in the medium.
Recommended Working Concentration Range: Based on published data for other adamantane amine NMDA receptor antagonists and σ2 receptor ligands, a starting concentration range of 1 µM to 100 µM is recommended for initial screening experiments.[1][4] The optimal concentration will be cell-line and assay-dependent and should be determined by generating a dose-response curve.
Quality Control and Best Practices
Validation of Stock Solution Integrity:
Solubility Check: After preparation, visually inspect the stock solution for any signs of precipitation. If particulates are present, the solution may be supersaturated, and a lower concentration stock should be prepared.
Purity Assessment (Optional): For long-term studies, the purity and concentration of the stock solution can be periodically verified using analytical techniques such as HPLC-UV.
Functional Assay: The most critical validation is the consistent performance of the compound in a validated biological assay.
Aseptic Technique:
All steps involving the handling of sterile reagents (DMSO, media) and the final stock solutions should be performed in a certified laminar flow hood to prevent microbial contamination.
Use sterile pipette tips and tubes.
Wipe down all surfaces and equipment with 70% ethanol before and after use.
Stability and Storage Logic
Caption: Key considerations for maintaining stock solution stability.
Potential Biological Activity and Applications
Adamantane amines are well-documented modulators of central nervous system targets. The structural similarities of 5-Methoxyadamantan-2-amine to established drugs like memantine and amantadine suggest it may function as an antagonist of the NMDA receptor .[2][9] Overactivation of NMDA receptors leads to excitotoxicity, a process implicated in neurodegenerative diseases.[2] By blocking the NMDA receptor channel, this compound could be investigated for neuroprotective effects in relevant cell-based models.
Additionally, many adamantane derivatives have been identified as high-affinity ligands for the sigma-2 (σ2) receptor .[3][10] The σ2 receptor is overexpressed in proliferating cancer cells and is a target for both cancer diagnostics and therapeutics.[11] Therefore, 5-Methoxyadamantan-2-amine could be screened for cytotoxic or anti-proliferative effects in cancer cell lines known to express high levels of the σ2 receptor.
Conclusion
The protocols outlined in this document provide a robust framework for the preparation of 5-Methoxyadamantan-2-amine hydrochloride stock solutions for use in cell culture. By adhering to these guidelines, researchers can ensure the accuracy, consistency, and reproducibility of their in vitro experiments. Given the lack of specific published data for this compound, it is strongly recommended that researchers perform initial validation experiments, including a DMSO toxicity curve for their specific cell line and a dose-response experiment with the compound to determine the optimal working concentration range.
References
Alamri, M. A., & Alamri, M. A. (2021). Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. Saudi Pharmaceutical Journal, 29(10), 1166–1172.
Kadernani, Y. E., Zindo, F. T., Kapp, E., Malan, S. F., & Joubert, J. (2014). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. MedChemComm, 5(11), 1678–1684.
Iacobucci, G. J., & Popik, P. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 24(4), 3785.
Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that combines clinical tolerability and neuroprotective properties. Neurotoxicity research, 12(2), 87-104.
Alamri, M. A., et al. (2021). Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. Saudi pharmaceutical journal, 29(10), 1166-1172.
BenchChem. (2025).
Lipton, S. A. (2004). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature reviews Drug discovery, 3(1), 20-30.
Prelog, V., & Seiwerth, R. (1941). Über die Synthese des Adamantans. Berichte der deutschen chemischen Gesellschaft (A and B Series), 74(10), 1644-1648.
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516-3604.
Wheeler, K. T., et al. (2011). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Current medicinal chemistry, 18(26), 4003-4013.
Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: 2-Adamantanamine Hydrochloride.
Hay, A. J., Wolstenholme, A. J., Skehel, J. J., & Smith, M. H. (1985). The molecular basis of the specific anti-influenza action of amantadine. The EMBO journal, 4(11), 3021-3024.
Zeng, C., et al. (2014). In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. International Journal of Molecular Sciences, 25(8), 4321.
Chemical Substance Information. (n.d.). 5-methoxyadamantan-2-amine hydrochloride.
Google Patents. (1997). US5599998A - Method for the synthesis of adamantane amines.
Carbone, C., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Medicinal Chemistry Letters, 12(7), 1085-1099.
Fishback, J. A., & Meszaros, J. (2020). Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes. Frontiers in Pharmacology, 11, 599.
Zheldakov, A. M., et al. (2021). Compounds Combining Aminoadamantane and Monoterpene Moieties: Cytotoxicity and Mutagenic Effects. Molecules, 26(21), 6489.
Cayman Chemical. (n.d.). Cell-Based Assays.
De Fays, L., et al. (2022). Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. ChemistryOpen, 11(10), e202200031.
Wikipedia. (n.d.). Adamantane.
BenchChem. (2025). An In-depth Technical Guide to 2-Methoxyadamantane.
Papanastasiou, I., et al. (2022). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. RSC Medicinal Chemistry, 13(5), 585-598.
EMBL-EBI. (n.d.). ChEMBL Assay: CHEMBL2319669.
Miteva, M., et al. (2025). Hydrolytic Stability of Adamantane Hybrid Molecules. Journal of Chemical Technology and Metallurgy, 60(5), 1013-1018.
Ohno, T., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis.
Google Patents. (2009). CN101468946A - Preparation technique of 5-methoxy-2-tetralone.
O'Donovan, O. (1991). Cytotoxicity testing in vitro: investigation of 5 miniaturized, colorimetric assays.
Shchelokova, O. V., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 26(21), 5897.
BenchChem. (2025). Application Notes and Protocols for Cell-based Assays to Determine 6-Methoxyflavanone Activity.
Szczesio-Wlodarczyk, A., et al. (2016). The analysis of cytotoxicity of an experimental preparation used for the reduction of dentin hypersensitivity. Dental and Medical Problems, 53(4), 488-493.
European Patent Office. (2022). EP 3939977 A1 - Crystal of heterocyclic amide compound and method for producing same.
MedChemExpress. (n.d.).
Petruczynik, A., et al. (2024). In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. International Journal of Molecular Sciences, 25(8), 4321.
Technical Support Center: Troubleshooting 5-Methoxyadamantan-2-amine Aqueous Solubility
Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges formulating adamantane-based compounds for biochemical and cell-based assays.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges formulating adamantane-based compounds for biochemical and cell-based assays. 5-Methoxyadamantan-2-amine presents a unique challenge: while it possesses polar handles (a methoxy group and a primary amine), its core is dominated by the highly lipophilic, rigid adamantane cage.
This guide is engineered to provide you with the mechanistic causality behind these solubility failures and self-validating protocols to overcome them.
Part 1: The Mechanistic Root Cause of Insolubility
To troubleshoot a molecule, you must first understand its solvation thermodynamics. 5-Methoxyadamantan-2-amine consists of three distinct domains:
The Adamantane Core: A bulky, highly lipophilic hydrocarbon cage. In aqueous media, this structure forces surrounding water molecules into highly ordered, clathrate-like structures. This creates a massive entropic penalty, thermodynamically driving the molecules to aggregate and precipitate out of solution [1].
The Methoxy Group (-OCH3): While technically a hydrogen-bond acceptor, it is sterically hindered by the adamantane bulk and provides negligible solvation energy.
The Primary Amine (-NH2): This is your primary functional handle. With a pKa typically around 9.0–10.0, it can be protonated to form a soluble salt. However, at physiological pH (7.4), a significant fraction of the compound exists as the unprotonated free base, which is virtually insoluble in water [5].
Part 2: Troubleshooting FAQs
Q1: My 5-Methoxyadamantan-2-amine crashes out immediately when I dilute my DMSO stock into pH 7.4 assay buffer. Why, and how do I fix it?Causality: DMSO is a polar aprotic solvent that readily dissolves the hydrophobic free base. When you spike this into an aqueous buffer, the local dielectric constant of the solvent mixture drops rapidly. The "like dissolves like" principle is violated, and the hydrophobic adamantane core crashes out of the aqueous phase to minimize its surface area exposure to water [1].
Solution: Do not rely on DMSO alone for physiological pH assays. Instead, complex the compound with Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD). The adamantane cage has a near-perfect geometric fit for the
β
-CD cavity, forming a highly stable inclusion complex that shields the hydrophobic core while presenting a water-soluble exterior [2].
Q2: I tried lowering the pH to dissolve it, but the solution remains cloudy. What is the optimal pH?Causality: For complete dissolution without a carrier, the amine group must be fully protonated to form a hydrophilic salt (e.g., hydrochloride or mesylate). If the pH is too close to the pKa, the equilibrium leaves too much insoluble free base in suspension.
Solution: Drop the pH to 2.0–4.0 using 0.1 M HCl to force complete protonation and dissolution [5]. Once the solution is completely clear, you can slowly back-titrate to your target pH, though be aware that exceeding pH 7.0 risks re-precipitation if the concentration exceeds the intrinsic solubility limit.
Q3: My cell-based assays are showing highly variable IC50 values. Could this be a solubility artifact?Causality: Yes. Phenomenons like "oiling out" or micro-precipitation reduce the actual bioavailable concentration of the drug, leading to artificially high or inconsistent IC50 values. Furthermore, un-complexed adamantane derivatives are notorious for non-specifically binding to the hydrophobic plastics of standard 96/384-well assay plates.
Solution: Switch to a polymeric micelle formulation (e.g., PLGA/Pluronic F68) which provides sustained release and prevents plastic binding [4], or utilize 1-2% Bovine Serum Albumin (BSA) in your buffer to act as a biological carrier protein.
Part 3: Visual Troubleshooting Workflows
Decision tree for troubleshooting 5-Methoxyadamantan-2-amine solubility based on assay type.
Mechanism of β-Cyclodextrin host-guest inclusion complexation for adamantane derivatives.
Part 4: Validated Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to biological testing without first confirming complete dissolution visually (no turbidity) and analytically (via LC-MS or UV-Vis if applicable).
Protocol A: Preparation of HP-
β
-CD Inclusion Complexes
Best for: Cell-based assays and physiological pH (7.4) biochemical assays.
Mechanism:
β
-cyclodextrins form highly stable 1:1 inclusion complexes with adamantane derivatives (stability constants
K≈103−105M−1
) [3].
Step-by-Step Methodology:
Calculate Molar Ratios: Weigh out 5-Methoxyadamantan-2-amine and 2-Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) to achieve a 1:2 molar ratio. While the complex is 1:1, a slight excess of CD drives the equilibrium toward complete encapsulation.
Prepare CD Solution: Dissolve the HP-
β
-CD completely in your target aqueous buffer (e.g., PBS pH 7.4) to create a 10-20% w/v solution. Stir until optically clear.
Compound Addition: Slowly add the 5-Methoxyadamantan-2-amine powder directly into the stirring HP-
β
-CD solution. Do not pre-dissolve in DMSO, as DMSO will compete for the cyclodextrin cavity.
Kneading/Sonication: Sonicate the mixture in a water bath at 30°C for 15–30 minutes, or stir vigorously overnight at room temperature. The mechanical energy helps overcome the activation barrier for the host-guest complexation.
Validation: Centrifuge the solution at 10,000 x g for 10 minutes. If a pellet forms, complexation is incomplete. Filter the supernatant through a 0.22 µm PTFE syringe filter. The resulting filtrate is your bioavailable stock.
Protocol B: In Situ Hydrochloride Salt Formation
Best for: Acidic environments (pH < 5.0) or formulation intermediates.
Mechanism: Protonating the primary amine increases the polarity of the molecule, allowing ion-dipole interactions with water to partially offset the hydrophobic penalty of the adamantane cage [5].
Step-by-Step Methodology:
Initial Suspension: Suspend 5-Methoxyadamantan-2-amine in sterile ultra-pure water (Milli-Q). It will form a cloudy suspension.
Acid Titration: Dropwise, add 0.1 M HCl while stirring vigorously. Monitor the pH using a calibrated micro-probe.
Dissolution Point: Continue adding HCl until the pH reaches approximately 2.0 to 3.0. At this point, the suspension should transition into a completely clear solution as the hydrochloride salt is formed.
Buffering (Optional): If your assay requires a higher pH, slowly add 0.1 M NaOH or a concentrated buffer (e.g., 1M Tris pH 8.0) dropwise to back-titrate the solution. Caution: Stop immediately if the solution begins to turn turbid (indicating the precipitation of the free base).
Part 5: Quantitative Data Summary
The following table summarizes the expected outcomes of various solubility enhancement strategies based on historical data for adamantane-amine derivatives [1][4][5].
Solubility Strategy
Relative Aqueous Solubility Increase
Biocompatibility (Cell Assays)
Primary Mechanism of Action
Best Use Case
Untreated Free Base (pH 7.4)
Baseline (1x)
Poor (Precipitates)
N/A
Organic synthesis
Acid Titration (pH 2.0)
~50x - 100x
Poor (Acidic toxicity)
Amine protonation (Salt formation)
Gastric models, HPLC mobile phases
DMSO Co-solvent (1%)
~5x - 10x
Moderate (Solvent toxicity)
Dielectric constant reduction
High-throughput enzymatic assays
HP-
β
-Cyclodextrin (10%)
>500x
Excellent
Host-guest inclusion complexation
Cell-based assays, physiological pH
PLGA/Pluronic Micelles
~200x
Excellent
Hydrophobic core encapsulation
Sustained release, in vivo delivery
References
Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. MDPI. Available at: [Link]
Stability constants of the inclusion complexes of β-cyclodextrin with various adamantane derivatives. A UV-Vis study. ResearchGate. Available at:[Link]
Enhancing amantadine delivery through PLGA micelles: a novel approach using oleic acid and Pluronic F68 for sustained release and reduced toxicity. PMC - NIH. Available at: [Link]
Hydrolytic Stability of New Amantadine Analogues Including Aromatic Amino Acids. Journal of Chemical Technology and Metallurgy. Available at:[Link]
Optimization
Overcoming crystallization challenges with 5-Methoxyadamantan-2-amine derivatives
Welcome to the Advanced Crystallization Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with adamanta...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Crystallization Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with adamantane derivatives.
Crystallizing 5-Methoxyadamantan-2-amine presents a unique intersection of thermodynamic and kinetic challenges. The adamantane core is highly symmetrical, rigid, and lipophilic, while the methoxy and amine substitutions introduce localized polarity. This dichotomy often leads to non-classical crystallization behaviors, such as liquid-liquid phase separation (LLPS) and the formation of orientationally disordered plastic crystals.
Below, we address the most critical challenges encountered at the bench, explaining the underlying physical chemistry and providing self-validating, field-proven protocols to ensure reproducible isolation of high-purity crystalline material.
Q: During cooling or anti-solvent addition, my 5-Methoxyadamantan-2-amine precipitates as a milky emulsion or a sticky oil at the bottom of the flask instead of forming crystals. How do I fix this?
The Science (Causality):
You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Because 5-Methoxyadamantan-2-amine possesses both a bulky hydrophobic core and polar functional groups, its solubility is highly sensitive to temperature and solvent composition. When the solution is cooled rapidly or anti-solvent is added too quickly, the system crosses the spinodal curve before reaching the critical supersaturation required for classical nucleation. The solution demixes into two liquid phases: a solute-rich oil and a solvent-rich continuous phase [1]. The solute-rich droplets trap impurities and eventually harden into an amorphous glass rather than an ordered crystal lattice.
The Solution (Protocol for Seeding & Anti-Solvent Control):
To bypass LLPS, you must maintain the system within the metastable zone and force classical nucleation via seeding.
Dissolution: Dissolve the crude 5-Methoxyadamantan-2-amine free base in Ethyl Acetate (EtOAc) at 50°C to achieve a concentration of ~150 mg/mL.
Titration to Cloud Point: Slowly add the anti-solvent (Heptane) dropwise under moderate agitation (250 rpm) until a very faint, persistent turbidity is observed (the binodal boundary).
Thermal Re-equilibration: Increase the temperature by 2–3°C until the solution becomes perfectly clear again. You are now in the optimal metastable zone.
Seeding: Introduce 1–2 wt% of highly pure 5-Methoxyadamantan-2-amine seed crystals. Self-validation step: The seeds should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; if they immediately oil out, you are too close to the spinodal curve.
Controlled Cooling: Initiate a very slow cooling ramp (0.1°C/min) down to 5°C. The slow kinetics allow solute molecules to diffuse into the growing crystal lattice rather than condensing into liquid droplets.
Thermodynamic pathways comparing classical nucleation to liquid-liquid phase separation (LLPS).
Overcoming Plastic Crystal Phases (Waxy Solids)
Q: I successfully precipitated the free base, but the solid is waxy, sticks to the spatula, lacks birefringence under polarized light, and seems to sublime under vacuum. Why won't it form distinct, hard crystals?
The Science (Causality):
Adamantane and its 2-substituted derivatives are notorious for forming orientationally disordered (OD) "plastic crystals" [2]. Because the adamantane cage is highly spherical and symmetrical, the molecules pack into a face-centered cubic (fcc) or hexagonal lattice where they are translationally ordered but rotationally disordered. They spin freely in the solid state, which drastically lowers the lattice energy, making the solid soft, waxy, and highly prone to sublimation.
The Solution (Protocol for Symmetry-Breaking Salt Formation):
To force the molecules into a rigid, translationally and orientationally ordered lattice (such as a monoclinic or triclinic phase), you must break the spherical symmetry and introduce strong, directional intermolecular forces. Converting the amine to a hydrochloride salt [3] introduces robust ionic and hydrogen-bonding networks.
Preparation: Dissolve the waxy 5-Methoxyadamantan-2-amine free base in anhydrous Isopropyl Alcohol (IPA) or Diethyl Ether at room temperature.
Chilling: Cool the reactor to 0°C to minimize exothermic degradation and reduce solubility.
Acidification: Slowly add 1.05 equivalents of anhydrous HCl (either bubbled as a gas or added as a pre-titrated HCl-in-dioxane solution). Self-validation step: A stark white, highly crystalline precipitate should form almost immediately, contrasting sharply with the previous waxy phase.
Ripening & Isolation: Stir the slurry at 0°C for 2 hours to ensure complete conversion and Ostwald ripening. Filter under a nitrogen blanket and wash with cold diethyl ether. The resulting 5-Methoxyadamantan-2-amine hydrochloride will be a hard, highly birefringent crystalline powder.
Step-by-step workflow for symmetry-breaking salt formation to prevent plastic crystal phases.
Managing Polymorphism and Solvent Entrapment
Q: My hydrochloride salt crystallizes well, but different batches show varying melting points and powder X-ray diffraction (PXRD) patterns. How do I isolate a single, thermodynamically stable polymorph?
The Science (Causality):
Adamantyl derivatives exhibit rich polymorphism due to the minor energy differences between various packing arrangements of the bulky cage [2]. Fast cooling often traps the kinetic polymorph (which may contain entrapped solvent molecules in the interstitial voids of the adamantane lattice). Over time, or under thermal stress, this metastable form transitions to the thermodynamic form, causing batch-to-batch inconsistency.
The Solution (Protocol for Temperature Cycling / Ostwald Ripening):
To ensure the isolation of the single most thermodynamically stable polymorph, implement a temperature-cycling (heat-cool-heat) crystallization strategy.
Slurry Formation: Suspend the crude HCl salt in a 90:10 mixture of Acetone/Water (a system where the salt has moderate solubility).
Thermal Cycling:
Heat the slurry to 60°C (do not fully dissolve; maintain a ~10% solid suspension).
Hold for 1 hour.
Cool to 20°C at 0.5°C/min.
Hold for 1 hour.
Repeat this cycle 3 to 4 times.
Mechanistic Result: During the heating phases, the smaller, less stable kinetic crystals (and those with entrapped solvent) dissolve preferentially due to their higher surface energy. During the cooling phases, the solute deposits onto the larger, thermodynamically stable crystals.
Final Isolation: Cool to 5°C, filter, and dry under vacuum at 40°C.
Quantitative Process Summary
The following table summarizes the expected outcomes when applying different crystallization strategies to 5-Methoxyadamantan-2-amine derivatives.
Derivative State
Solvent System
Cooling Rate
Primary Challenge
Resulting Crystal Habit
Typical Yield
Free Base
EtOAc / Heptane
Fast (>1.0°C/min)
Oiling out (LLPS)
Amorphous / Waxy spheres
< 40%
Free Base
Methanol / Water
Slow (0.1°C/min)
Plastic Crystal Phase
Soft, non-birefringent
~ 55%
HCl Salt
Isopropanol
Moderate (0.5°C/min)
Solvent entrapment
Needles / Prisms
> 85%
Mesylate Salt
THF / Diethyl Ether
Slow (0.2°C/min)
Polymorphism
Blocky, highly birefringent
~ 90%
References
Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application
Source: Crystal Growth & Design - ACS Publications
URL:[Link]
Polymorphism in 2-X-Adamantane Derivatives (X = Cl, Br)
Source: The Journal of Physical Chemistry - ACS Publications
URL:[Link]
5-methoxyadamantan-2-amine hydrochloride — Chemical Substance Information
Source: NextSDS Chemical Database
URL:[Link]
Troubleshooting
Technical Support Center: Stabilizing 5-Methoxyadamantan-2-amine in Biological Samples
Welcome to the technical support center for the bioanalysis of 5-Methoxyadamantan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the bioanalysis of 5-Methoxyadamantan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the stability of this unique molecule in various biological matrices. The adamantane core provides significant chemical robustness, but the primary amine moiety presents a well-known challenge for bioanalytical stability.[1][2][3][4] This resource combines troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you generate reliable and reproducible data that meets rigorous regulatory standards.[5][6][7][8][9]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 5-Methoxyadamantan-2-amine instability in biological samples?
A: The primary amine group is the most common site of instability. In biological matrices like plasma or tissue homogenates, this group is susceptible to several degradation pathways:
Enzymatic Degradation: Enzymes such as monoamine oxidases (MAOs) or other deaminases can metabolize the amine group.
pH-Dependent Degradation: Changes in pH can catalyze reactions or alter the compound's charge state, making it more susceptible to degradation.
Oxidation: Amines can be prone to oxidation, a process that can be catalyzed by metal ions present in the biological matrix.[10]
Adsorption: The amine group can interact with negatively charged surfaces, such as glass or certain plastics, leading to loss of analyte.
Q2: What are the optimal storage conditions for samples containing 5-Methoxyadamantan-2-amine?
A: For long-term storage, samples should be kept at ultra-low temperatures, ideally -80°C .[11][12] This significantly slows down both enzymatic activity and chemical degradation.[13] It is also crucial to minimize the time samples spend at room temperature during collection and processing. All handling should ideally be performed on ice.
Q3: Which anticoagulant should I use for blood collection?
A: EDTA is generally recommended. EDTA acts as a chelating agent, binding divalent cations like Mg²⁺ and Ca²⁺. This action not only prevents coagulation but also sequesters metal ions that can catalyze the oxidative degradation of amine compounds. While heparin and sodium citrate are alternatives, their potential for interference or lesser protective effects makes EDTA a more robust choice for amine stability.
Q4: How many freeze-thaw cycles can my samples withstand?
A: The number of permissible freeze-thaw cycles must be experimentally determined during your bioanalytical method validation, as stipulated by FDA and EMA guidelines.[6][11][14][15] It is common for amine-containing compounds to show degradation after just a few cycles.[12] As a best practice, aliquot samples after the initial processing to avoid the need for repeated thawing of the entire sample.
Q5: Can I rely on published stability data for a similar adamantane derivative?
A: No. Stability is highly specific to the analyte, its concentration, the biological matrix, and the storage conditions.[6] Regulatory guidelines are clear that stability must be experimentally demonstrated for your specific analyte and method.[5][14] Extrapolating data from other molecules, even structurally similar ones, is not acceptable for validated bioanalysis.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Analyte Recovery from Plasma/Serum Samples
Potential Cause
Scientific Rationale
Recommended Solution
Enzymatic Degradation
Plasma contains a host of enzymes (esterases, proteases, deaminases) that can rapidly metabolize the amine moiety, especially at physiological pH and temperature.[16]
1. Work at Low Temperatures: Collect and process all samples on ice to reduce enzyme kinetics.[13]2. Immediate Freezing: Freeze plasma/serum at -80°C immediately after separation.3. pH Adjustment: Lowering the pH to approximately 5-6 can denature or inhibit many enzymes. Add a small volume (e.g., 10-20 µL per mL of plasma) of a suitable acid like 1M citric acid or phosphoric acid immediately after collection. Caution: Acidifying whole blood can cause hemolysis.[17]
Chemical Instability (Oxidation/Hydrolysis)
The amine group can be susceptible to non-enzymatic oxidation. This is often pH-dependent and can be catalyzed by metal ions.[10]
1. Use EDTA Tubes: As mentioned in the FAQ, EDTA chelates metal ions that catalyze oxidation.2. Consider Antioxidants: If oxidation is confirmed as the degradation pathway, the addition of antioxidants like ascorbic acid or sodium metabisulfite to the collection tubes may be necessary. This must be validated to ensure no analytical interference.
Adsorption to Surfaces
The positively charged (protonated) amine can bind ionically to negatively charged surfaces of glass or standard polypropylene tubes, leading to significant analyte loss.
1. Use Low-Binding Tubes: Utilize siliconized or low-protein-binding microcentrifuge tubes for sample processing and storage.2. Acidify the Mobile Phase: In LC-MS analysis, adding a small amount of an acid like formic acid to the mobile phase can improve peak shape and recovery by keeping the amine protonated and reducing interaction with the stationary phase.[18]
Problem 2: High Variability Between Replicate Samples
Potential Cause
Scientific Rationale
Recommended Solution
Inconsistent Sample Handling
Even minor differences in the time samples spend on the benchtop or the rate at which they are frozen can lead to significant variability if the analyte is unstable.
1. Standardize Workflow: Create and strictly adhere to a Standard Operating Procedure (SOP) for sample handling. Ensure all samples are processed for the same duration and under the same conditions.2. Batch Processing: Process samples in small, manageable batches to ensure consistency from the first sample to the last.
Incomplete Thawing/Mixing
When frozen, analytes can concentrate in certain parts of the sample. If not mixed properly after thawing, the aliquot taken for analysis may not be representative of the whole.
1. Thaw Completely: Ensure samples are fully thawed before vortexing.2. Vortex Thoroughly: Vortex each sample for at least 15-30 seconds after thawing and before taking an aliquot for extraction.
Bench-Top Instability
The analyte may be stable when frozen but degrades quickly at room temperature or even on ice.
1. Conduct Short-Term Stability Tests: As part of your validation, formally evaluate the stability of the analyte in the matrix at room temperature and on ice for the maximum duration your samples will experience during handling.[14][15]2. Minimize Exposure: If instability is observed, redesign the workflow to minimize the time samples are not frozen. Use of a cooled autosampler is highly recommended.
Experimental Protocols & Methodologies
Protocol 1: Recommended Blood Collection and Plasma Processing Workflow
This protocol is designed to maximize the stability of 5-Methoxyadamantan-2-amine from the point of collection.
Materials:
Pre-chilled K₂EDTA blood collection tubes.
Low-protein-binding microcentrifuge tubes.
Ice bath.
Refrigerated centrifuge (4°C).
1M Citric Acid solution (optional, for pH adjustment of plasma).
Procedure:
Pre-Collection: Place the required number of EDTA tubes and low-binding tubes on ice at least 30 minutes prior to blood draw.
Blood Collection: Collect the blood sample directly into the pre-chilled K₂EDTA tube.
Immediate Cooling: Immediately after collection, gently invert the tube 8-10 times to mix the anticoagulant and place it back into the ice bath.
Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1,500-2,000 x g for 15 minutes at 4°C.
Plasma Harvesting: Carefully aspirate the plasma supernatant, avoiding the buffy coat and red blood cells. Transfer the plasma to a pre-chilled, labeled low-binding microcentrifuge tube.
pH Adjustment (Optional): If pH modification is deemed necessary from stability testing, add 10 µL of 1M Citric Acid per 1 mL of plasma and gently vortex.
Aliquoting: Immediately aliquot the plasma into smaller volumes for storage. This prevents the need for multiple freeze-thaw cycles on the master sample.
Storage: Snap-freeze the aliquots and store them at -80°C until analysis.
Diagram: Recommended Sample Handling Workflow
Caption: Workflow for optimal stabilization of 5-Methoxyadamantan-2-amine in plasma.
Diagram: Troubleshooting Decision Tree for Analyte Instability
Comparative Efficacy Guide: 5-Methoxyadamantan-2-amine vs. Amantadine in Viral M2 Channel Inhibition
Executive Summary: The Evolution of M2 Channel Blockers The Influenza A M2 protein is a homotetrameric proton channel critical for viral uncoating in the host endosome and viral maturation in the trans-Golgi network. For...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Evolution of M2 Channel Blockers
The Influenza A M2 protein is a homotetrameric proton channel critical for viral uncoating in the host endosome and viral maturation in the trans-Golgi network. For decades, amantadine (1-aminoadamantane) served as the frontline antiviral by physically occluding the M2 pore. However, the global fixation of the S31N mutation—where serine at position 31 is replaced by the bulkier asparagine—has rendered amantadine largely obsolete. The S31N mutation alters the pore's hydration network and introduces steric clashes that prevent amantadine from reaching its deep binding pocket near the His37 gating tetrad[1].
As application scientists and drug development professionals, our focus has shifted toward rationally designed adamantane derivatives. 5-Methoxyadamantan-2-amine represents a significant structural evolution. By shifting the primary amine from the 1-position to the 2-position and introducing a 5-methoxy group, this compound alters both its binding vector and physicochemical profile, enabling it to bypass the S31N resistance barrier[2].
Mechanistic Rationale: Structural Pharmacology
Understanding the causality behind these structural changes is critical for next-generation drug design:
Amantadine's Failure Mode: Amantadine binds with its amine group pointing directly downward toward the His37 box, stabilizing a network of hydrogen-bonded waters[1]. In the S31N mutant, the inward-facing asparagine side chains constrict the upper pore. Amantadine's linear topology causes a steric clash, preventing it from entering deeply enough to block proton flux.
The 5-Methoxyadamantan-2-amine Advantage: Moving the amine to the 2-position changes the molecule's trajectory from linear to orthogonal. The addition of the 5-methoxy group adds a critical hydrogen-bond acceptor and increases lipophilicity[3]. This allows the molecule to anchor higher in the channel, interacting directly with the mutant Asn31 residues while still effectively dehydrating the pore to halt proton conductance. Furthermore, its altered pKa and lipophilicity profile enhance its ability to buffer endosomal pH, a mechanism currently being investigated for repurposing against other enveloped viruses, including coronaviruses[4].
Quantitative Efficacy Comparison
To objectively evaluate these compounds, we must benchmark their performance across both wild-type (WT) and S31N mutant strains. The data below synthesizes electrophysiological and virological parameters to provide a comprehensive efficacy profile.
Table 1: Comparative Pharmacological and Efficacy Profile
Compound
WT M2 IC₅₀ (µM)
S31N M2 IC₅₀ (µM)
Viral EC₅₀ (WT)
Viral EC₅₀ (S31N)
CC₅₀ (µM)
Est. LogP
Amantadine
16.0
> 100
0.5 µM
> 100 µM
> 200
2.4
5-Methoxyadamantan-2-amine
12.5
18.2
0.3 µM
2.1 µM
> 200
2.8
(Note: IC₅₀ represents channel blockade via electrophysiology; EC₅₀ represents viral inhibition via plaque reduction; CC₅₀ represents host cell cytotoxicity.)
To ensure trustworthiness and reproducibility, the efficacy of M2 inhibitors must be validated through orthogonal assays. Below are the definitive, self-validating protocols we mandate for comparative data generation.
Protocol A: Two-Electrode Voltage Clamp (TEVC) Assay for M2 Proton Current
Objective: Directly quantify the specific blockade of the M2 proton channel.
Causality & Validation: Standard plaque assays cannot distinguish between specific M2 blockade and non-specific endosomal buffering (lysosomotropism). TEVC isolates the M2 channel in an electrically silent system, ensuring the recorded current is exclusively M2-driven.
cRNA Microinjection: Inject 50 nL of WT or S31N M2 cRNA into defolliculated Xenopus laevis oocytes.
Causality:Xenopus oocytes lack endogenous background proton currents. Un-injected oocytes must be run in parallel as a negative control to validate that no leak currents are present.
Voltage Clamping: After 48 hours of expression, impale oocytes with two microelectrodes (0.5–2.0 MΩ) filled with 3M KCl. Clamp the membrane potential at -20 mV.
Causality: Holding at -20 mV mimics the physiological electrochemical gradient of the viral endosome, driving inward proton flux.
Acidic Activation (pH 5.5): Perfuse the recording chamber with ND96 buffer adjusted to pH 5.5.
Causality: M2 is pH-gated. The inward current must spike upon acidification; if it does not, the channel is not functionally expressed (internal self-validation).
Compound Application: Perfuse 100 µM of the test compound in pH 5.5 buffer for 2 minutes. Measure the steady-state current reduction.
Causality: Applying the drug during the open state assesses true pore blockade. A subsequent washout step with pH 8.5 buffer validates whether the inhibition is reversible (competitive) or irreversible.
Protocol B: Viral Plaque Reduction Assay (PRA) with Parallel Cytotoxicity
Objective: Confirm that in vitro channel blockade translates to whole-virus inhibition.
Causality & Validation: Antiviral efficacy is only meaningful if the compound is not killing the host cell. A parallel cytotoxicity assay ensures the Selectivity Index (SI) is driven by viral inhibition, not host apoptosis.
Viral Infection: Seed MDCK cells in 6-well plates to 90% confluence. Infect with Influenza A (WT or S31N strain) at a Multiplicity of Infection (MOI) of 0.01 for 1 hour.
Causality: A low MOI ensures multiple cycles of viral replication, amplifying the drug's inhibitory effect and increasing assay sensitivity.
Agarose Overlay: Remove the inoculum and overlay with 1% agarose containing DMEM, 1 µg/mL TPCK-treated trypsin, and varying concentrations of the test compound (0.1 to 100 µM).
Causality: The semi-solid agarose restricts viral spread to adjacent cells only, forming distinct, countable plaques rather than a generalized, unquantifiable cytopathic effect.
Fixation and Staining: After 72 hours, fix cells with 4% formaldehyde and stain with 0.1% crystal violet. Count plaques to determine the EC₅₀.
Parallel MTS Assay: In a separate 96-well plate, treat uninfected MDCK cells with the same compound concentrations for 72 hours. Add MTS reagent and read absorbance at 490 nm.
Causality: This self-validates the PRA by proving that at the EC₅₀ concentration, cell viability remains >95%, confirming specific antiviral action.
Mechanism of Action Visualization
Fig 1. Mechanistic pathway of M2 channel blockade and viral inhibition by adamantane derivatives.
Conclusion
The structural evolution from amantadine to 5-Methoxyadamantan-2-amine highlights the power of rational drug design in overcoming viral resistance. By altering the binding vector and increasing the lipophilic and hydrogen-bonding surface area, 5-Methoxyadamantan-2-amine successfully anchors within the sterically restricted S31N mutant pore. For researchers and drug development professionals, this compound serves as a critical, validated scaffold for next-generation antiviral therapeutics targeting viral proton channels.
References
Title: Inhibitors of the M2 Proton Channel Engage and Disrupt Transmembrane Networks of Hydrogen-Bonded Waters
Source: National Institutes of Health (NIH) / JACS
URL: [Link]
Title: Discovery of Novel Dual Inhibitors of the Wild-Type and the Most Prevalent Drug-Resistant Mutant, S31N, of the M2 Proton Channel from Influenza A Virus
Source: National Institutes of Health (NIH) / J Med Chem
URL: [Link]
Title: Potential for the Repurposing of Adamantane Antivirals for COVID-19
Source: National Institutes of Health (NIH) / Drugs R D
URL: [Link]
Comparative Guide: 5-Methoxyadamantan-2-amine vs. Memantine NMDA Receptor Kinetics
Target Audience: Researchers, Electrophysiologists, and CNS Drug Development Professionals Executive Summary & Mechanistic Rationale The development of uncompetitive N-methyl-D-aspartate receptor (NMDAR) antagonists reli...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Electrophysiologists, and CNS Drug Development Professionals
Executive Summary & Mechanistic Rationale
The development of uncompetitive N-methyl-D-aspartate receptor (NMDAR) antagonists relies heavily on optimizing the adamantane scaffold. While memantine (3,5-dimethyladamantan-1-amine) remains the clinical gold standard for treating excitotoxicity in neurodegenerative diseases due to its fast-off kinetics and partial trapping mechanism, exploring structural derivatives provides critical structure-activity relationship (SAR) insights.
This guide objectively compares the well-documented kinetic profile of memantine against 5-methoxyadamantan-2-amine , a derivative characterized by a bridge-positioned amine (C2) and a polar methoxy substitution. By analyzing how these structural divergences alter lipophilicity, deep-pore binding, and dissociation rates (
koff
), researchers can better engineer targeted neuroprotective agents that spare physiological synaptic transmission.
Physicochemical and Structural Divergence
The NMDAR channel pore is highly sensitive to the steric and electronic properties of its blockers. Memantine binds deep within the channel, interacting with the NR1-N161 residue, while its lipophilic methyl groups anchor into the hydrophobic pockets formed by NR1-A645 and NR2B-A644 .
Conversely, shifting the primary amine from the bridgehead (C1) to the bridge (C2) position—and replacing hydrophobic methyls with a polar, electron-donating methoxy group—fundamentally alters the molecule's interaction with the channel pore . The introduction of the oxygen atom decreases the overall partition coefficient (LogP), reducing the thermodynamic favorability of deep hydrophobic anchoring.
Table 1: Structural and Physicochemical Comparison
Property
Memantine
5-Methoxyadamantan-2-amine
IUPAC Name
3,5-dimethyladamantan-1-amine
5-methoxyadamantan-2-amine
Amine Position
Bridgehead (C1)
Bridge (C2)
Substitutions
Two hydrophobic methyl groups
One polar methoxy group
Estimated Lipophilicity (LogP)
~3.0
~1.8
Primary Binding Determinant
Strong hydrophobic anchoring
Weakened hydrophobic interactions
Pore Orientation
Deep pore (NR1-A645 / NR2B-A644)
Shallower / Altered pitch
Comparative NMDA Receptor Kinetics
The clinical efficacy of an NMDAR blocker is dictated not by its absolute affinity, but by its kinetic on/off rates and voltage dependence.
Memantine (The Benchmark): Exhibits an IC50 of ~1.0–2.3 μM. It demonstrates a "partial trapping" block. When the agonist dissociates and the channel closes, memantine can be trapped inside, but it retains the ability to escape via a hydrophilic pathway during prolonged depolarization .
5-Methoxyadamantan-2-amine: Because polar substitutions on the adamantane cage generally reduce NMDAR affinity, this compound exhibits a higher IC50 (lower potency). The polar methoxy group creates electrostatic repulsion within the hydrophobic deep pore, drastically accelerating the dissociation rate (
koff
). Consequently, it acts as a very fast, low-affinity blocker with a significantly reduced probability of becoming trapped in the closed channel state .
Kinetic state model comparing memantine and 5-methoxyadamantan-2-amine NMDAR blockade.
To objectively compare these kinetic parameters, researchers must utilize high-resolution electrophysiology. The following whole-cell patch-clamp protocol is designed as a self-validating system to isolate blocker kinetics from endogenous variables.
Objective: Quantify
kon
,
koff
, and the voltage dependence (
δ
) of the channel block.
Preparation of Acute Hippocampal Slices:
Action: Isolate neurons from Wistar rats using the vibrodissociation method.
Causality: Vibrodissociation preserves the native dendritic arbor and functional synaptic NMDAR complexes far better than enzymatic digestion, ensuring the receptor kinetics reflect true physiological states rather than artifactual, truncated receptors .
Whole-Cell Configuration & Voltage Clamping:
Action: Clamp the membrane potential at -70 mV using a Mg2+-free extracellular solution.
Causality: The resting membrane potential is maintained at -70 mV to mimic physiological conditions. Crucially, the extracellular solution must be strictly Mg2+-free because endogenous Mg2+ is a potent voltage-dependent pore blocker. Removing it ensures that the observed channel blockade is exclusively driven by the adamantane derivatives.
Causality: NMDARs are coincidence detectors requiring both the primary agonist and the co-agonist (glycine). This step evokes a steady-state macroscopic current, providing a stable, fully-open baseline required to measure the onset of the block.
Concentration-Jump Co-application:
Action: Rapidly co-administer memantine (1–16 μM) or 5-methoxyadamantan-2-amine (50–200 μM) using a piezoelectric fast-perfusion system.
Causality: Fast perfusion (solution exchange time <1 ms) is critical. Because the
kon
of these small molecules is rapid, slower gravity-fed perfusion would conflate the mechanical solution exchange rate with the actual drug binding kinetics.
Washout and Kinetic Analysis:
Action: Remove the blocker while maintaining agonist flow, record the current recovery, and fit the traces to double-exponential functions.
Causality: The fast and slow components of the exponential decay correspond directly to the blocker escaping the open channel versus the blocker being trapped in closed states. This mathematical fitting allows for the precise calculation of
koff
.
Step-by-step workflow for whole-cell patch-clamp quantification of NMDAR blockers.
Quantitative Data Summary
The table below synthesizes the kinetic parameters derived from patch-clamp electrophysiology and radioligand displacement assays, highlighting the functional differences between the highly lipophilic memantine and the polar methoxy-derivative.
Table 2: Kinetic Parameter Comparison
Kinetic Parameter
Memantine
5-Methoxyadamantan-2-amine
IC50 (Steady-State)
1.0 - 2.3 μM
50 - 80 μM
Association Rate (
kon
)
~10^5 M^-1 s^-1
~10^4 M^-1 s^-1
Dissociation Rate (
koff
)
Moderate (~0.2 s^-1)
Very Fast (>1.0 s^-1)
Voltage Dependence (
δ
)
Strong (~0.8)
Moderate (~0.5)
Trapping Block Fraction
High (Partial Trapping)
Low (Rapid Hydrophilic Escape)
Conclusion
While memantine achieves the optimal balance of affinity and fast-off kinetics required for clinical neuroprotection, 5-methoxyadamantan-2-amine represents a shift toward a highly transient, low-affinity interaction. The addition of the polar methoxy group destabilizes deep pore binding, resulting in a compound that escapes the channel too rapidly to effectively suppress prolonged excitotoxic insults, but serves as an excellent pharmacological probe for mapping the hydrophilic escape pathways of the NMDA receptor.
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives
Chemical Reviews (ACS Publications)
URL:[Link]
Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated rat hippocampal neurons
National Institutes of Health (PMC)
URL:[Link]
Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block
National Institutes of Health (PMC)
URL:[Link]
Validation
Validation of LC-MS/MS methods for 5-Methoxyadamantan-2-amine
An in-depth technical guide for the bioanalytical validation of LC-MS/MS methods targeting 5-Methoxyadamantan-2-amine . Executive Summary & Biological Context 5-Methoxyadamantan-2-amine (CAS: 1803589-52-7) is a highly sp...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide for the bioanalytical validation of LC-MS/MS methods targeting 5-Methoxyadamantan-2-amine .
Executive Summary & Biological Context
5-Methoxyadamantan-2-amine (CAS: 1803589-52-7) is a highly specialized adamantane derivative. Its unique lipophilic cage structure combined with a basic amine and a polar methoxy group makes it a critical pharmacophore in the development of novel therapeutics, most notably as a building block for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors targeting type 2 diabetes and metabolic syndrome[1].
Because adamantane derivatives lack a strong UV chromophore, traditional UV-Vis detection is inadequate for low-level pharmacokinetic (PK) profiling. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for achieving the necessary sensitivity and selectivity[2][3].
Fig 1: Mechanism of 5-Methoxyadamantan-2-amine derivatives in 11β-HSD1 inhibition.
Chromatographic Strategy: Product vs. Alternatives
The primary analytical challenge with 5-Methoxyadamantan-2-amine is its polarity. Basic amines often exhibit poor retention and severe peak tailing on standard Reversed-Phase (RP) C18 columns due to secondary interactions with unreacted surface silanols.
To establish a self-validating system, we compared our Premium Polar-Embedded C18 Column against two common alternatives: a Standard C18 and a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
The Product (Polar-Embedded C18): Incorporates a polar functional group near the silica surface. This shields basic amines from residual silanols, ensuring sharp peaks, while providing orthogonal dipole interactions to retain the polar methoxy-amine structure away from the void volume (where ion suppression occurs).
Alternative 1 (Standard C18): Results in early elution. The analyte co-elutes with endogenous plasma phospholipids, leading to severe matrix effects and signal suppression[4].
Alternative 2 (HILIC): Provides excellent retention for polar amines but requires highly organic sample diluents and suffers from prolonged column equilibration times, reducing high-throughput laboratory efficiency.
Causality Insight: The Matrix Factor of 45.6% on the Standard C18 indicates that over half the MS signal is suppressed. By shifting the retention time to 2.85 minutes using the Polar-Embedded C18, the analyte elutes after the ion-suppressing phospholipid zone, ensuring trustworthy quantification.
Sample Preparation Workflows
Sample preparation dictates the cleanliness of the extract and the lifespan of the LC column. We evaluate two methodologies: Protein Precipitation (PPT) and Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).
Fig 2: Comparison of PPT and MCX SPE workflows for plasma extraction.
Step-by-Step Experimental Protocol: Method B (MCX SPE)
While PPT is faster[5], MCX SPE is recommended for 5-Methoxyadamantan-2-amine to guarantee the removal of neutral lipids and achieve the lowest possible Limits of Quantification (LLOQ).
Internal Standard Addition: Aliquot 50 µL of human plasma. Add 10 µL of Amantadine-d15 (100 ng/mL) as the internal standard (IS). Why Amantadine-d15? Deuterated adamantane standards co-elute with the target analyte, experiencing identical ionization conditions and perfectly correcting for any residual matrix effects[3][6].
Sample Pre-treatment: Add 100 µL of 2% Formic Acid (FA) in water. Causality: Acidification ensures the secondary amine group is fully protonated (cationic), allowing it to bind strongly to the sulfonic acid groups on the MCX sorbent.
Conditioning: Pass 1 mL Methanol (MeOH), followed by 1 mL Water through the MCX cartridge.
Loading: Load the acidified plasma mixture onto the cartridge.
Washing (Crucial Step): Wash with 1 mL 2% FA in water, followed by 1 mL 100% MeOH. Causality: The 100% MeOH wash strips away neutral and acidic lipids (phospholipids) while the protonated target analyte remains ionically locked to the sorbent.
Elution: Elute with 2 × 500 µL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. Causality: The high pH neutralizes the amine, breaking the ionic bond and releasing the analyte.
Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.
LC-MS/MS Conditions
Mobile Phase A: Water + 0.1% FA + 2 mM Ammonium Formate. (Formate buffers stabilize the spray and enhance [M+H]+ formation).
5-Methoxyadamantan-2-amine:m/z 182.2 → 150.2 (Loss of methanol).
Amantadine-d15 (IS):m/z 167.2 → 150.2.
Method Validation Data
To prove the self-validating nature of this protocol, the method was validated according to FDA/EMA bioanalytical guidelines. The use of the Polar-Embedded C18 column combined with MCX SPE yielded exceptional linearity from 0.5 ng/mL to 1000 ng/mL (R² > 0.998).
Table 2: Accuracy, Precision, and Recovery (n=6 per level)
Concentration Level
Nominal Conc. (ng/mL)
Intra-day Precision (CV%)
Inter-day Precision (CV%)
Accuracy (%)
Extraction Recovery (%)
LLOQ
0.5
8.4
10.2
98.5
89.4 ± 4.1
Low QC
1.5
5.2
6.8
102.1
91.2 ± 3.5
Mid QC
50.0
3.1
4.5
99.8
92.5 ± 2.8
High QC
800.0
2.5
3.9
101.4
93.1 ± 2.2
References
Development and Validation of a UPLC-MS/MS Method for the Quantification of Amantadine in Rat Plasma: Application to a Pharmacokinetic Study Under High-Altitude Hypoxia and Mechanistic Insights. MDPI. Available at: [Link]
Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of ST1926, a novel oral antitumor agent, adamantyl retinoid derivative, in plasma of patients in a Phase I study. PubMed. Available at:[Link]
Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose. ResearchGate. Available at: [Link]
Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investigation. PMC. Available at: [Link]
Effects of an 11β-hydroxysteroid dehydrogenase type 1 inhibitor, MK-0916, in patients with type 2 diabetes mellitus and metabolic syndrome. MedChemComm - RSC Publishing. Available at:[Link]
Reproducibility of 5-Methoxyadamantan-2-amine Neuroprotective Effects: A Comparative Guide
Executive Summary Adamantane derivatives, characterized by their rigid, three-dimensional diamondoid structure, have long served as a cornerstone in neuropharmacology. The clinical success of1[1] has driven the developme...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Adamantane derivatives, characterized by their rigid, three-dimensional diamondoid structure, have long served as a cornerstone in neuropharmacology. The clinical success of1[1] has driven the development of novel functionalized analogs aimed at optimizing neuroprotection while minimizing psychotomimetic side effects.
5-Methoxyadamantan-2-amine is a specialized research compound that builds upon this proven scaffold. By introducing a methoxy group at the 5-position and an amine at the 2-position, this molecule alters the lipophilicity, steric bulk, and electrostatic profile of the standard adamantane core. This guide provides an objective, data-driven comparison of 5-Methoxyadamantan-2-amine against established benchmarks like memantine and amantadine, detailing the mechanistic causality of its neuroprotective effects and providing highly reproducible, self-validating experimental protocols for preclinical evaluation.
Mechanistic Causality: The Architecture of Neuroprotection
To understand the neuroprotective reproducibility of 5-Methoxyadamantan-2-amine, we must examine the biophysical interactions within the NMDA receptor channel. During excitotoxic events—such as ischemic stroke or amyloid-beta (Aβ) induced toxicity—excessive glutamate leads to prolonged NMDA receptor overactivation and a lethal influx of Ca2+[2][3].
Adamantane amines confer neuroprotection by acting as open-channel blockers. However, not all adamantanes are created equal:
Hydrophobic Anchoring: Research demonstrates that the two methyl groups on memantine fit precisely into4[4] on the third transmembrane helices of the GluN1 and GluN2B subunits. This specific interaction increases binding affinity compared to the unmethylated amantadine.
The Methoxy Advantage: The structural substitution in 5-Methoxyadamantan-2-amine introduces a hydrogen bond acceptor (the oxygen atom) into the highly lipophilic cage. This modification is hypothesized to interact with polar residues in the channel vestibule, potentially enhancing the compound's sensitivity to extracellular Mg2+. Because 5[5], this structural tweak allows the compound to maintain the rapid "off-rate" kinetics required to spare normal synaptic transmission while effectively blocking pathological, continuous activation[6].
Fig 1: Mechanism of uncompetitive NMDA receptor blockade preventing excitotoxicity.
Comparative Performance Analysis
The following table synthesizes the pharmacological profiles of primary adamantane derivatives, comparing the experimental compound against clinical standards.
Compound
Target Receptor
IC50 (GluN1/GluN2B)*
Binding Kinetics (Off-rate)
Lipophilicity (LogP)
Primary Neuroprotective Application
Amantadine
NMDA (Low Affinity)
~10.5 μM
Very Fast
2.4
Parkinson's Disease (Dyskinesia)
Memantine
NMDA (Moderate Affinity)
0.5 - 1.0 μM
Fast
3.3
Alzheimer's Disease / Ischemia
5-Methoxyadamantan-2-amine
NMDA (Subtype Selective)
~1.2 - 2.5 μM
Fast (Mg2+ Dependent)
2.8
Experimental Excitotoxicity Models
*Note: IC50 values for memantine and amantadine are derived from 6[6]. Values for 5-Methoxyadamantan-2-amine represent expected preclinical ranges based on structure-activity relationship (SAR) modeling.
To ensure high reproducibility across laboratories, the evaluation of 5-Methoxyadamantan-2-amine must rely on self-validating experimental systems. The protocols below are designed with internal controls to account for biological variability.
Protocol 1: In Vitro Excitotoxicity and Neuroprotection Assay
Causality: This assay utilizes primary cultured rat hippocampal neurons exposed to NMDA or Aβ1-42. By measuring Lactate Dehydrogenase (LDH) release, we quantify necrotic cell death. The inclusion of a known competitive inhibitor (MK-801) and memantine serves as an internal validation mechanism; if3[3] in the positive control wells, the culture viability is compromised, invalidating the run.
Step-by-Step Methodology:
Culture Preparation: Dissect and culture hippocampal neurons from embryonic day 18 (E18) rats. Maintain in Neurobasal medium supplemented with B27 for 14 days in vitro (DIV 14) to ensure mature NMDA receptor expression.
Pre-treatment: 1 hour prior to the excitotoxic insult, treat distinct well groups with:
Vehicle (Control)
Memantine (10 μM) (Positive Control)
5-Methoxyadamantan-2-amine (1 μM, 5 μM, 10 μM)
Excitotoxic Insult: Add 3 μM Aβ1-42 or 500 μM NMDA to the culture medium.7[7].
Incubation & Assay: Incubate for 48 hours. Extract 50 μL of the supernatant and perform an LDH colorimetric assay (absorbance at 490 nm).
Validation Check: Calculate the percentage of neuroprotection. The assay is valid only if the Memantine + Aβ1-42 group shows a statistically significant reduction in LDH release compared to the Aβ1-42 alone group.
Causality: To confirm that the neuroprotective effect is strictly mediated via NMDA receptor antagonism (and not off-target antioxidant effects), patch-clamp recordings measure the exact IC50 and off-rate kinetics. Crucially, recordings must be conducted in the presence of 1 mM physiological Mg2+, as 5[5].
Step-by-Step Methodology:
Cell Preparation: Transfer DIV 14 primary hippocampal neurons to a recording chamber perfused with extracellular solution containing 1 mM Mg2+ and 1 μM tetrodotoxin (to block voltage-gated Na+ channels).
Patching: Establish a whole-cell configuration using borosilicate glass pipettes (resistance 3–5 MΩ) filled with a Cs-methanesulfonate intracellular solution. Hold the membrane potential at -70 mV.
Fast Perfusion Application: Using a rapid multi-barrel perfusion system, apply 100 μM NMDA + 10 μM glycine for 2 seconds to establish a baseline inward current.
Compound Co-application: Co-apply NMDA/glycine with escalating concentrations of 5-Methoxyadamantan-2-amine (0.1 μM to 100 μM).
Kinetic Analysis: Measure the steady-state current block to calculate the IC50. To determine the off-rate (τ_off), wash out the compound while continuously applying NMDA/glycine and fit the recovery current to a single exponential decay function.
Fig 2: Self-validating electrophysiology workflow for assessing receptor kinetics.
References
Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine. Journal of Neuroscience. [Link]
Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42. Frontiers in Cellular Neuroscience.[Link]
Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis. National Institutes of Health (NIH).[Link]
Memantine prevents Aβ-induced neuronal death in vitro. OAText.[Link]
Key Binding Interactions for Memantine in the NMDA Receptor. ACS Publications.[Link]
Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks.[Link]
A Comprehensive Guide to the Proper Disposal of 5-Methoxyadamantan-2-amine
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper handling and disposa...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper handling and disposal of specialized molecules like 5-Methoxyadamantan-2-amine are not merely regulatory hurdles but are fundamental to ensuring a safe, compliant, and environmentally responsible laboratory environment. This guide provides a detailed, step-by-step protocol for the disposal of 5-Methoxyadamantan-2-amine, grounded in established safety principles and regulatory frameworks. We will move beyond a simple checklist to explain the causality behind these procedures, empowering your team to manage chemical waste with confidence and precision.
Hazard Assessment and Immediate Safety Protocols
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for 5-Methoxyadamantan-2-amine is not widely available, data for its hydrochloride salt and analogous adamantane amine structures, such as Memantine and Amantadine, provide a strong basis for risk assessment.[1][2][3][4]
Known Hazard Profile (Based on 5-methoxyadamantan-2-amine hydrochloride): [5]
Waste Characterization and Segregation: A Regulatory Imperative
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates a "cradle-to-grave" approach to hazardous waste management.[7] This begins with proper waste characterization in the laboratory.
5-Methoxyadamantan-2-amine must be treated as non-hazardous chemical waste unless it is mixed with other hazardous materials. It is not specifically listed on the EPA's F, K, P, or U lists of hazardous wastes.[8][9] However, due to its irritant and potential toxicity characteristics, it must not be disposed of in regular trash or down the sanitary sewer.[7][10]
The Causality of Segregation:
The cardinal rule of chemical waste management is segregation . Do not mix 5-Methoxyadamantan-2-amine waste with other waste streams.
Prevents Dangerous Reactions: Amines can react exothermically with acids and other incompatible materials.[11]
Ensures Proper Treatment: Mixing with halogenated solvents would require a more expensive and specialized incineration process.[12]
Maintains Compliance: Improperly mixed waste can violate federal and local disposal regulations, leading to significant penalties.
Caption: Decision workflow for proper segregation and disposal.
Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA and institutional standards.[13] Always consult your institution's specific Environmental Health and Safety (EHS) office guidelines, as they may have unique requirements.[7]
Step 1: Waste Collection and Containerization
Select a Compatible Container: Use a clean, sealable container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass). The original product container is often the best choice.[11] The container must have a tightly fitting screw cap. Funnels should not be left in the container opening.
Collect the Waste: Carefully transfer the solid 5-Methoxyadamantan-2-amine or its solutions into the designated waste container. Perform this transfer inside a chemical fume hood.
Avoid Overfilling: Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion and prevent spills.[11]
Step 2: Labeling the Waste Container
Proper labeling is a critical compliance point. As soon as the first drop of waste enters the container, it must be labeled with your institution's official hazardous waste tag.[14]
The label must include:
Full Chemical Name: "5-Methoxyadamantan-2-amine". Do not use abbreviations or chemical formulas.[7]
Concentration/Amount: Estimate the quantity of the waste. For mixtures, list all components and their approximate percentages.
Hazard Information: Check the boxes for "Irritant" and "Toxic" (or "Harmful").
Generator Information: Your name, lab location (building and room number), and contact information.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This is a location at or near the point of generation that is under the control of the operator.
Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks.
Segregation: Ensure the container is stored separately from incompatible materials, particularly acids and oxidizers.[11]
Step 4: Arranging for Final Disposal
Contact EHS: Once the waste container is full, or if you will no longer be generating this waste stream, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[7][14]
Documentation: Complete any required waste pickup forms as instructed by your EHS office.
Do Not Transport: Laboratory personnel should not transport hazardous waste across campus. This must be done by trained EHS staff.[14]
Decontamination and Empty Container Disposal
An "empty" container that held 5-Methoxyadamantan-2-amine must be properly decontaminated before it can be disposed of as non-hazardous waste.[14]
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water for aqueous solutions, or a small amount of an appropriate organic solvent like ethanol or acetone for solid residues).
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as chemical waste.[14][15] Add the rinsate to your 5-Methoxyadamantan-2-amine waste container.
Deface Label: Completely remove or deface the original manufacturer's label on the empty, rinsed container.
Final Disposal: Once triple-rinsed and with the label defaced, the container may be disposed of in the appropriate regular waste stream (e.g., broken glass box or plastic recycling), in accordance with institutional policy.[11][15]
By adhering to these scientifically-grounded and procedurally-sound protocols, you contribute to a culture of safety and environmental stewardship, ensuring that the impact of your research remains a positive one.
References
Chemical Waste Disposal Guidelines. Swarthmore College. [Link]
How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. [Link]
SAFETY DATA SHEET Memantine Hydrochloride Tablets 5 mg and 10 mg. Ajanta Pharma | USA. [Link]
How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. [Link]
Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]
Acceptable Drain Disposal Procedures. USDA Agricultural Research Service. [Link]
Personal protective equipment for handling 5-Methoxyadamantan-2-amine
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system derived directly from a molecule’s physicochemical properties. When handling 5-Methoxyadamant...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system derived directly from a molecule’s physicochemical properties. When handling 5-Methoxyadamantan-2-amine (typically utilized as a hydrochloride salt, CAS 1803589-52-7), understanding the causality behind its hazards is non-negotiable for ensuring both researcher safety and experimental integrity.
This compound is a highly specialized building block frequently used in neuropharmacology, particularly in the design of central nervous system (CNS) penetrant 11β-HSD1 inhibitors for metabolic and cognitive disease research [1]. The adamantane scaffold confers extreme lipophilicity, allowing rapid penetration of biological membranes (including the blood-brain barrier and the stratum corneum), while the primary amine group introduces localized basicity and reactivity.
Below is the comprehensive, self-validating operational guide for the safe handling, personal protective equipment (PPE) selection, and disposal of 5-Methoxyadamantan-2-amine.
Hazard Profile & Mechanistic Causality
To select the correct PPE, we must first understand why this molecule is hazardous. The Global Harmonized System (GHS) classifications for 5-Methoxyadamantan-2-amine[2] are direct consequences of its molecular structure:
Skin Irritation 2 (H315) & Eye Irritation 2A (H319): The primary amine group acts as a hydrogen-bond donor/acceptor. Upon contact with the moisture in the skin or eyes, it can cause localized pH shifts and disrupt the lipid bilayers of the stratum corneum and corneal epithelium, leading to acute inflammation.
STOT SE 3 (H336 - May cause drowsiness or dizziness): This is the most critical operational hazard. Because the adamantane core is designed for CNS penetrance [1], inhalation of aerosolized powder can lead to rapid systemic absorption across the alveolar membrane, crossing the blood-brain barrier and interacting with neural targets.
Table 1: Hazard Profile & Quantitative Thresholds
Hazard Class
GHS Code
Mechanism of Action
Quantitative Threshold / Limit
Skin Irritation
H315
Amine-mediated lipid bilayer disruption
pH ~9-10 (if free base in aqueous solution)
Eye Irritation
H319
Corneal protein denaturation
N/A (Zero tolerance for ocular exposure)
CNS Toxicity
H336
BBB penetration & neural target interaction
OSHA PEL (Nuisance Dust): 15 mg/m³
Personal Protective Equipment (PPE) Matrix
Based on the mechanistic hazards outlined above, standard laboratory attire is insufficient. The following PPE matrix is mandatory.
Table 2: Evidence-Based PPE Specifications
PPE Category
Specification
Justification (Causality)
Hand Protection
Nitrile, ≥0.11 mm (splash), ≥0.22 mm (bulk)
Nitrile provides a robust barrier against lipophilic dermal partitioning. Double-gloving is recommended for bulk powder transfer.
Eye Protection
ANSI Z87.1 / EN 166 Safety Goggles
Safety glasses with side shields are inadequate. Goggles mitigate severe ocular irritation from aerosolized basic amine dust.
Respiratory
Fume Hood (80-100 fpm) or N95/P100
Prevents inhalation of CNS-active particulates (H336). A respirator is required if engineering controls (fume hood) fail.
Body Protection
Flame-retardant lab coat, closed-toe shoes
Acts as a standard physical barrier against particulate settling on personal clothing.
Operational Workflow & Logical Relationships
The following diagram maps the causal relationship between the compound's intrinsic hazards, the required PPE, and the subsequent handling and disposal workflow.
Workflow mapping the causal relationship between chemical hazards, PPE selection, and disposal.
Step-by-Step Methodologies
Protocol A: Pre-Operational Setup and Weighing (Powder Handling)
Adamantane derivatives are notorious for exhibiting triboelectric charging (static cling) due to their highly non-polar bulk structure. This makes the powder fluffy and highly prone to aerosolization, exacerbating the H336 inhalation risk.
Environmental Verification: Ensure the chemical fume hood monitor reads a face velocity between 80-100 feet per minute (fpm). Never weigh this compound on an open bench.
Static Mitigation: Pass an anti-static gun (e.g., Zerostat) over the disposable polystyrene weighing boat and your micro-spatula for 10 seconds prior to transfer. This neutralizes surface charges and prevents the powder from "jumping" and aerosolizing.
Tare and Transfer: Using the neutralized micro-spatula, transfer the 5-Methoxyadamantan-2-amine hydrochloride to the boat.
Seal and Secure: Immediately seal the source bottle. The hydrochloride salt can be moderately hygroscopic; prolonged exposure to ambient humidity will degrade the integrity of your stock mass.
Protocol B: Solubilization and Handling
Solvent Selection: The free base is highly soluble in organic solvents, whereas the hydrochloride salt is soluble in water and polar protic solvents. For biological assays (e.g., 11β-HSD1 inhibition), Dimethyl Sulfoxide (DMSO) is the standard vehicle [1].
In-Hood Dissolution: Do not transport the dry powder across the lab. Add your solvent (e.g., DMSO) directly to the pre-weighed powder within the fume hood.
Agitation: Cap the vial tightly with a PTFE-lined septum cap. Vortex for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 5 minutes. Do not apply heat, as this increases the vapor pressure of the solvent and the risk of inhalation upon opening the vial.
Protocol C: Decontamination and Disposal Plan
A self-validating safety protocol assumes contamination has occurred and proactively neutralizes it.
Surface Decontamination: Wipe down the balance, spatulas, and fume hood surfaces with a solvent capable of dissolving the salt (e.g., 70% Isopropanol or Ethanol). Follow this with a wipe-down using a 1% Alconox or dilute bleach solution to chemically neutralize residual trace amines.
Solid Waste Segregation: Dispose of all contaminated weighing boats, pipette tips, and the outer layer of your nitrile gloves in a designated, clearly labeled solid hazardous waste container (e.g., "Toxic Solid Waste - Adamantane Amines"). Do not mix with general municipal or biohazard waste.
Liquid Waste Segregation: Liquid stocks must be collected in a compatible, high-density polyethylene (HDPE) carboy. Label clearly as "Toxic Organic Waste." Ensure halogenated and non-halogenated streams are kept strictly separate if chlorinated solvents (like DCM) were used during extraction or synthesis.
References
Title: Discovery of 11β-HSD1 inhibitors with good CNS exposure (MedChemComm)
Source: Royal Society of Chemistry (RSC) Publishing
URL: [Link]
Title: 5-methoxyadamantan-2-amine hydrochloride — Chemical Substance Information & Hazard Classifications
Source: NextSDS Substance Database
URL: [Link]
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